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6-Chloro-3-(4-fluorophenyl)picolinic acid Documentation Hub

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  • Product: 6-Chloro-3-(4-fluorophenyl)picolinic acid
  • CAS: 1214381-04-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 6-Chloro-3-(4-fluorophenyl)picolinic Acid: A Technical Guide for Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently encounter highly functionalized building blocks that serve as the foundation for next-generation therapeutics and agrochemicals. 6-Chloro-3-(4-fluoropheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter highly functionalized building blocks that serve as the foundation for next-generation therapeutics and agrochemicals. 6-Chloro-3-(4-fluorophenyl)picolinic acid (CAS: 1214381-04-0) is one such privileged scaffold. This technical whitepaper deconstructs the physicochemical properties, structural rationale, and analytical characterization of this compound. By understanding the causality behind its molecular behavior, researchers can seamlessly integrate this intermediate into complex synthetic workflows, ensuring robust downstream drug development.

Molecular Architecture & Physicochemical Profiling

To effectively utilize any chemical intermediate, one must first understand its fundamental physical properties. The table below summarizes the core quantitative data for 6-chloro-3-(4-fluorophenyl)picolinic acid.

ParameterValueCausality & Significance
Chemical Formula C₁₂H₇ClFNO₂Defines the isotopic mass and heavy atom count.
Molecular Weight 251.64 g/mol Optimal size for fragment-based or modular drug design.
Boiling Point 386.1 ± 37.0 °C (Pred.)High BP is driven by strong intermolecular hydrogen bonding of the carboxylic acid dimer.
Density 1.424 ± 0.06 g/cm³ (Pred.)Elevated density is a direct result of the heavy halogen atoms (Cl and F) compressing the molecular volume.
pKa 2.95 ± 0.36 (Pred.)The strong electron-withdrawing inductive effects (-I) of the 6-chloro and 3-(4-fluorophenyl) groups delocalize electron density, significantly increasing the acidity compared to unsubstituted picolinic acid.
Topological Polar Surface Area ~50.2 ŲProvides an optimal balance for membrane permeability while retaining aqueous solubility potential.

Pharmacological Rationale of Structural Motifs

The architecture of 6-chloro-3-(4-fluorophenyl)picolinic acid is not accidental; it is a masterclass in rational chemical design. Each functional group serves a distinct purpose in synthetic utility and final pharmacological efficacy.

  • Fluorine Substitution: The incorporation of a fluorine atom at the para-position of the phenyl ring is a deliberate strategy to enhance metabolic stability. Fluorine substitution blocks cytochrome P450-mediated aromatic hydroxylation at this metabolically labile site, owing to the high thermodynamic stability of the C-F bond[1]. Furthermore, fluorine modulates lipophilicity, which can improve target interactions and overall pharmacokinetic profiles[2].

  • Picolinic Acid Scaffold: Pyridine-2-carboxylic acid (picolinic acid) derivatives are recognized as "privileged" structural motifs in medicinal chemistry[3]. They exhibit a broad spectrum of biological activities and frequently act as bidentate ligands, chelating metals within metalloenzyme active sites[4].

  • Chloro Substitution: The 6-chloro group acts as a versatile synthetic handle. It lowers the pKa of the molecule while providing a highly reactive site for downstream cross-coupling.

StructuralRationale Compound 6-chloro-3-(4-fluorophenyl) picolinic acid C6_Cl 6-Chloro Substituent Compound->C6_Cl C3_FPh 3-(4-Fluorophenyl) Group Compound->C3_FPh C2_COOH 2-Carboxylic Acid Compound->C2_COOH Effect1 SNAr / Cross-Coupling Handle Lowers pKa C6_Cl->Effect1 Effect2 Metabolic Stability (CYP450) Enhanced Lipophilicity C3_FPh->Effect2 Effect3 Amide Coupling Site Metal Chelation C2_COOH->Effect3

Fig 1. Logical relationship between structural motifs and physicochemical/pharmacological effects.

Synthetic Utility & Mechanistic Pathways

In the laboratory, this compound is primarily utilized as a bifunctional building block.

  • Amide Coupling: The 2-carboxylic acid can be activated using standard coupling reagents (e.g., HATU, EDC/HOBt) or converted to an acid chloride via thionyl chloride to form amides[3]. This is a fundamental linkage in synthesizing complex APIs.

  • Nucleophilic Aromatic Substitution (SNAr): The 6-chloro position is highly activated toward nucleophilic attack. The electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing carboxylic acid, makes the C6 carbon highly susceptible to displacement by amines or alkoxides.

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond serves as an excellent partner for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for the rapid expansion of the molecular scaffold.

Self-Validating Analytical Characterization Protocols

To ensure scientific integrity, any analytical workflow must be self-validating. The following step-by-step protocol utilizes intrinsic molecular properties (isotopic distribution and nuclear spin) to definitively confirm identity and purity.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the compound.

  • Dissolve in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% formic acid. Causality: The acidic modifier ensures the compound remains protonated for consistent chromatographic retention on a C18 column.

Step 2: LC-MS Analysis (Negative ESI Mode)

  • Inject 2 µL onto a C18 Reverse-Phase column.

  • Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Self-Validation Check: Monitor the mass spectrum in negative electrospray ionization (ESI-) mode. Because of the acidic pKa (2.95), the molecule readily forms a [M-H]⁻ ion. The spectrum must exhibit a characteristic 3:1 isotopic cluster at m/z 250 and 252. This mathematically validates the presence of exactly one chlorine atom (³⁵Cl and ³⁷Cl natural abundance).

Step 3: Multinuclear NMR Spectroscopy

  • Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆.

  • ¹H NMR Validation: Observe the AA'BB' splitting pattern (two distinct multiplets integrating to 2 protons each) characteristic of the para-substituted fluorophenyl ring. The pyridine ring will display two doublets. Total integration must equal exactly 7 protons.

  • ¹⁹F NMR Validation: Acquire the fluorine spectrum. A distinct singlet (with fine J-coupling splitting from adjacent protons) around -109 to -115 ppm serves as an internal validation of the para-fluoro moiety, ruling out poly-fluorinated or defluorinated impurities.

AnalyticalWorkflow Prep Sample Prep: Dissolution in MeCN/H2O LCMS LC-MS (ESI-) Isotope Pattern Check Prep->LCMS NMR Multinuclear NMR (1H, 13C, 19F) Prep->NMR Val_LCMS Validate 35Cl/37Cl Ratio (3:1 abundance) LCMS->Val_LCMS Val_NMR Validate 19F Singlet & 1H AA'BB' System NMR->Val_NMR Release Structural Confirmation & Batch Release Val_LCMS->Release Val_NMR->Release

Fig 2. Self-validating analytical workflow for structural confirmation and purity assessment.

References

  • Source: nih.
  • Source: rsc.
  • Source: benchchem.
  • Source: dovepress.

Sources

Exploratory

Mechanism of Action for 6-Chloro-3-(4-fluorophenyl)picolinic Acid Derivatives: A Deep Dive into Arylpicolinate Auxin Signaling

Executive Summary The discovery and optimization of arylpicolinate chemistries represent a paradigm shift in synthetic auxin design. At the forefront of this structural class are derivatives such as 6-chloro-3-(4-fluorop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery and optimization of arylpicolinate chemistries represent a paradigm shift in synthetic auxin design. At the forefront of this structural class are derivatives such as 6-chloro-3-(4-fluorophenyl)picolinic acid (CAS 1214381-04-0). Unlike classical phenoxyacetic acids (e.g., 2,4-D) that primarily target the TIR1 receptor, arylpicolinates exhibit a profound, highly specific affinity for the Auxin F-Box 5 (AFB5) receptor [1]. This whitepaper dissects the structural biology, molecular mechanism of action, and the robust experimental frameworks required to validate the pharmacology of this advanced herbicidal compound.

Structural Biology & Pharmacophore Dynamics

The potency of 6-chloro-3-(4-fluorophenyl)picolinic acid is dictated by its highly optimized spatial geometry, which acts as a "molecular glue" within the plant cell nucleus.

  • The Picolinic Acid Core: The pyridine-2-carboxylic acid moiety is the foundational anchor. The carboxylic acid (predicted pKa ~2.95) forms essential salt bridges with conserved arginine residues at the base of the receptor's auxin-binding pocket.

  • The 6-Chloro Substitution: The chlorine atom serves a dual purpose. Electrostatically, it acts as an electron-withdrawing group that modulates the pKa of the carboxylic acid, optimizing the molecule for phloem ion-trapping. Sterically, it fits precisely into a halogen-binding sub-pocket within the receptor, locking the pyridine ring in a rigid conformation.

  • The 3-(4-Fluorophenyl) Moiety: This is the critical differentiator of the arylpicolinate class. This bulky, lipophilic group extends upward into the hydrophobic cavity of the receptor. When the Aux/IAA repressor protein attempts to dock, the 4-fluorophenyl group provides an optimized interaction surface, vastly increasing the binding affinity of the ternary complex (Receptor-Ligand-Repressor) compared to endogenous indole-3-acetic acid (IAA) [2].

Mechanism of Action: The AFB5-Aux/IAA Axis

The mechanism of action for 6-chloro-3-(4-fluorophenyl)picolinic acid is a highly orchestrated disruption of the plant's transcriptional regulation.

  • Systemic Translocation (Ion Trapping): As a weak acid, the un-ionized form of the molecule penetrates the leaf cuticle. Upon entering the alkaline environment of the phloem sieve tubes (pH ~8.0), it dissociates into its lipophobic anionic form. This "ion trapping" prevents the molecule from diffusing out, forcing it to translocate systemically to meristematic sinks (areas of active growth).

  • Target Site Binding: Inside the nucleus of meristematic cells, the molecule bypasses the standard TIR1 receptor and selectively binds to the AFB5 subunit of the SCF AFB5 E3 ubiquitin ligase complex [3].

  • Ternary Complex Formation: The bound arylpicolinate alters the surface topology of AFB5, drastically increasing its affinity for Domain II (the degron motif) of the Aux/IAA repressor proteins.

  • Ubiquitination & Degradation: The SCF AFB5 complex polyubiquitinates the docked Aux/IAA protein, marking it for rapid destruction by the 26S proteasome.

  • Transcriptional Derepression: The destruction of Aux/IAA releases Auxin Response Factors (ARFs). These ARFs dimerize and bind to Auxin Response Elements (AuxREs) in the DNA, triggering a massive, unregulated transcription cascade.

  • Physiological Collapse: The transcriptional storm leads to the lethal overproduction of ethylene and abscisic acid (ABA), the generation of reactive oxygen species (ROS), uncontrolled cell elongation (epinasty), vascular tissue destruction, and ultimate plant death.

signaling_pathway A 6-Cl-3-(4-F-phenyl) Picolinic Acid B AFB5-ASK1 Co-Receptor Complex A->B Binds pocket C Aux/IAA Repressor Ubiquitination B->C Recruits D 26S Proteasome Degradation C->D Targets to E ARF Release & Gene Transcription D->E Derepresses F Plant Death (Epinasty/Necrosis) E->F Uncontrolled growth

SCFAFB5-mediated signaling cascade triggered by arylpicolinate binding.

Quantitative Receptor Binding Data

To understand the efficacy of 6-chloro-3-(4-fluorophenyl)picolinic acid, we must compare its receptor binding kinetics against other auxin chemotypes. The data below illustrates the distinct evolutionary divergence of arylpicolinates toward AFB5 selectivity.

Ligand ClassRepresentative MoleculeAtTIR1 Relative Binding AffinityAtAFB5 Relative Binding AffinityPrimary Target
Indole-3-acetic acid IAA (Endogenous)100% (Baseline)100% (Baseline)Broad Regulation
Phenoxyacetic Acid 2,4-DHigh (~90%)Moderate (~40%)TIR1
Pyridine Carboxylic Acid PicloramLow (~10%)High (~120%)AFB5
Arylpicolinate 6-Cl-3-(4-F-phenyl)picolinic acidLow (<15%)Very High (>170%)AFB5

Note: Relative binding affinities are normalized against the endogenous ligand (IAA) forming the ternary complex with the Aux/IAA degron peptide.

Experimental Workflows & Validation Protocols

As Application Scientists, we require self-validating, highly reproducible assay systems to quantify these interactions. The following protocols are the gold standard for evaluating arylpicolinate derivatives.

Protocol 1: Surface Plasmon Resonance (SPR) for Receptor Kinetics

Causality & Rationale: Auxin-receptor interactions are highly transient. We utilize SPR rather than Isothermal Titration Calorimetry (ITC) because SPR allows for the real-time calculation of association ( kon​ ) and dissociation ( koff​ ) rates without relying on equilibrium assumptions. We utilize CM5 sensor chips because the carboxymethylated dextran matrix minimizes the non-specific binding of highly lipophilic arylpicolinates.

Step-by-Step Methodology:

  • Protein Expression: Co-express the Arabidopsis thaliana AtAFB5 and ASK1 proteins using a Baculovirus/insect cell expression system to ensure proper post-translational folding.

  • Chip Functionalization: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the synthesized Aux/IAA degron peptide (e.g., GWPPV motif) onto the active flow cell. Leave the reference cell blank as a self-validating negative control.

  • Baseline Stabilization: Flow running buffer (HEPES, pH 7.4, 0.05% Surfactant P20) until a stable baseline is achieved.

  • Analyte Injection: Inject the AtAFB5-ASK1 complex pre-incubated with varying concentrations of 6-chloro-3-(4-fluorophenyl)picolinic acid (10 nM to 10 µM).

  • Regeneration: Pulse the chip with 10 mM Glycine-HCl (pH 2.5) to strip the ternary complex, ensuring the chip is ready for the next cycle.

  • Kinetic Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate the dissociation constant ( KD​ ).

spr_workflow Step1 1. Express AtAFB5-ASK1 Complex Step2 2. Immobilize Aux/IAA on CM5 Chip Step1->Step2 Step3 3. Inject Picolinate Analyte Step2->Step3 Step4 4. Record Real-Time Sensograms Step3->Step4 Step5 5. Kinetic Data Analysis (Kd) Step4->Step5

Workflow for Surface Plasmon Resonance (SPR) quantification of receptor kinetics.

Protocol 2: In Vivo Aux/IAA Degradation Assay (Protoplast DII-VENUS)

Causality & Rationale: While SPR proves in vitro binding, we must prove in vivo efficacy. We utilize the DII-VENUS reporter system—a fast-maturing Yellow Fluorescent Protein fused to the Aux/IAA degron domain. This provides a direct, quantifiable readout of SCF AFB5 complex activation. As the arylpicolinate enters the cell and triggers the complex, the fluorescence is rapidly quenched.

Step-by-Step Methodology:

  • Protoplast Isolation: Digest Arabidopsis mesophyll tissue using Cellulase and Macerozyme to yield highly viable, cell-wall-free protoplasts.

  • Transfection: Introduce the DII-VENUS plasmid via PEG-mediated transfection. Include a mock-transfected control to establish baseline auto-fluorescence.

  • Incubation: Incubate the protoplasts in the dark for 12 hours to allow for robust expression of the fluorescent reporter.

  • Chemical Treatment: Dose the protoplasts with 1 µM of 6-chloro-3-(4-fluorophenyl)picolinic acid. Use 1 µM IAA as a positive control and DMSO as a vehicle control.

  • Flow Cytometry: Analyze the cells using a flow cytometer (488 nm excitation, 530/30 nm emission filter). Measure the rate of fluorescence decay over a 60-minute time course to quantify the in vivo degradation kinetics.

Conclusion

The derivative 6-chloro-3-(4-fluorophenyl)picolinic acid exemplifies the precision engineering of modern agrochemistry. By exploiting the steric bulk of the 3-aryl substitution and the electronic modulation of the 6-chloro group, this molecule achieves unprecedented selectivity for the AFB5 receptor. This alternative mode of action not only allows for ultra-low use rates but also provides a critical tool for managing weed biotypes that have developed target-site resistance to traditional TIR1-binding auxins.

References

  • Corteva Agriscience. Technical Bulletin: Advancing a successful herbicide legacy. Retrieved from: [Link]

  • Lee, S. et al. The differential binding and biological efficacy of auxin herbicides. PubMed Central (PMC). Retrieved from:[Link]

  • Mithila, J. et al. Weed resistance to synthetic auxin herbicides. PubMed Central (PMC). Retrieved from:[Link]

Foundational

in vitro toxicity profile of 6-chloro-3-(4-fluorophenyl)picolinic acid

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 6-chloro-3-(4-fluorophenyl)picolinic acid Abstract This guide provides a comprehensive framework for establishing the in vitro toxicity profile of the novel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 6-chloro-3-(4-fluorophenyl)picolinic acid

Abstract

This guide provides a comprehensive framework for establishing the in vitro toxicity profile of the novel chemical entity, 6-chloro-3-(4-fluorophenyl)picolinic acid. In the absence of pre-existing toxicological data, a tiered, mechanism-driven approach is essential for a thorough risk assessment. This document outlines a suite of recommended in vitro assays, from foundational cytotoxicity and genotoxicity screens to more specialized organ-specific toxicity evaluations, including hepatotoxicity, cardiotoxicity, neurotoxicity, and endocrine disruption potential. The rationale behind the selection of each assay, detailed experimental protocols, and data interpretation strategies are presented to guide researchers, scientists, and drug development professionals in generating a robust safety profile for this compound.

Introduction: The Imperative for Early-Stage Toxicity Profiling

6-chloro-3-(4-fluorophenyl)picolinic acid is a substituted picolinic acid derivative. Picolinic acids are known for their metal-chelating properties and are found in various biological systems.[1][2][3] The introduction of a 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[4] Given its novel structure, a comprehensive evaluation of the toxicological properties of 6-chloro-3-(4-fluorophenyl)picolinic acid is paramount for any potential development as a pharmaceutical or agrochemical agent.

Early-stage in vitro toxicity screening is a cornerstone of modern safety assessment, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[5] It provides critical data to identify potential hazards, guide chemical optimization, and inform decision-making long before significant resources are invested. This guide proposes a logical, tiered workflow for the in vitro toxicological evaluation of this molecule.

Tier 1: Foundational Toxicity Assessment

The initial tier of testing focuses on two fundamental aspects of toxicity: general cell health (cytotoxicity) and the potential to damage genetic material (genotoxicity). These assays are crucial for establishing a baseline understanding of the compound's biological activity.

Cytotoxicity: A Multi-Parametric Approach

No single assay can capture the complexity of cytotoxicity. Therefore, a panel of assays targeting different cellular mechanisms is recommended to provide a more complete picture of a compound's cytotoxic potential.

  • Rationale: The use of multiple assays, such as MTT, Neutral Red (NR), and LDH, provides a more robust assessment. For instance, the MTT assay might show cytotoxicity at lower concentrations than the LDH or NR assays for certain compounds, highlighting its sensitivity to mitochondrial dysfunction.[6][7]

AssayPrincipleCellular Endpoint
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[8][9]Mitochondrial metabolic activity
Neutral Red (NR) Uptake Assay Uptake and accumulation of the supravital dye Neutral Red in the lysosomes of viable cells.[8][10]Lysosomal membrane integrity
Lactate Dehydrogenase (LDH) Release Assay Measurement of the release of the cytosolic enzyme LDH from cells with damaged plasma membranes into the culture medium.[8]Plasma membrane integrity
  • Cell Plating: Seed a suitable human cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6-chloro-3-(4-fluorophenyl)picolinic acid in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Genotoxicity: The Standard Two-Test Battery

Regulatory agencies typically require a battery of in vitro genotoxicity tests to assess mutagenic and clastogenic potential.[11] The combination of the Ames test and the in vitro micronucleus assay is considered sufficient to detect the vast majority of rodent carcinogens and in vivo genotoxins.[12]

  • Causality: The Ames test is a widely used method to identify substances that can cause gene mutations.[13] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.[11]

  • Causality: This assay identifies substances that cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus, leading to chromosome loss (aneugenicity).[13] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that are formed from chromosome fragments or whole chromosomes left behind during cell division.[13][14]

  • Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) and treat with various concentrations of 6-chloro-3-(4-fluorophenyl)picolinic acid, both with and without metabolic activation (S9 mix).[11]

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one round of mitosis during the treatment period.

  • Cell Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei and micronuclei with a fluorescent DNA dye (e.g., DAPI).

  • Analysis: Analyze the cells for the presence of micronuclei using automated microscopy or flow cytometry.[14]

  • Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.

Tier 2: Organ-Specific Toxicity Profiling

Following the foundational assessment, Tier 2 assays investigate potential toxicity in key organ systems that are common sites of drug-induced injury.

Hepatotoxicity: Bile Salt Export Pump (BSEP) Inhibition
  • Causality: The Bile Salt Export Pump (BSEP) is a transporter protein located on the canalicular membrane of hepatocytes responsible for excreting bile salts from the liver into the bile.[15] Inhibition of BSEP can lead to the intracellular accumulation of bile salts, causing cholestasis and subsequent drug-induced liver injury (DILI).[16][17] Assessing BSEP inhibition in vitro is a key mechanistic screen for cholestatic DILI potential.[18]

  • Vesicle Preparation: Use inverted plasma membrane vesicles prepared from insect cells (e.g., Sf21) expressing human BSEP.[16]

  • Assay Reaction: Incubate the BSEP-containing vesicles with a radiolabeled BSEP substrate (e.g., [3H]taurocholate) and ATP in the presence of varying concentrations of 6-chloro-3-(4-fluorophenyl)picolinic acid.

  • Separation: Stop the reaction and separate the vesicles from the assay buffer by rapid filtration.

  • Quantification: Measure the amount of radiolabeled substrate retained within the vesicles using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value for the inhibition of ATP-dependent taurocholate uptake.

Cardiotoxicity: hERG Potassium Channel Inhibition
  • Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[19] Inhibition of the hERG channel can delay this repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[19] Therefore, hERG inhibition is a critical safety endpoint in drug development.[20][21]

  • Cell Line: Use a mammalian cell line (e.g., HEK-293) stably expressing the hERG channel.

  • Automated Electrophysiology: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure the hERG current in whole-cell mode.[19]

  • Compound Application: Apply a vehicle control followed by increasing, cumulative concentrations of 6-chloro-3-(4-fluorophenyl)picolinic acid to the cells.

  • Data Recording: Record the hERG tail current at each concentration.

  • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value.

Neurotoxicity: Neurite Outgrowth Assay
  • Causality: Neurite outgrowth, the extension of axons and dendrites from neurons, is a fundamental process in the development and maintenance of the nervous system.[22][23] Chemical-induced inhibition of neurite outgrowth can indicate a potential for developmental neurotoxicity.[24] This assay is a key component of the OECD's proposed in vitro battery for developmental neurotoxicity testing.[25]

  • Cell Culture: Plate human iPSC-derived neurons or a relevant neuronal cell line (e.g., PC-12) on a suitable matrix-coated, multi-well plate.[23][26]

  • Compound Treatment: Treat the developing neuronal cultures with a range of concentrations of 6-chloro-3-(4-fluorophenyl)picolinic acid for a defined period (e.g., 72 hours).[26]

  • Staining: Fix the cells and stain them with antibodies against neuronal markers (e.g., β-III tubulin) to visualize the cell bodies and neurites, and a nuclear stain (e.g., DAPI).

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use specialized software to quantify various parameters, including the number of viable neurons, neurite length per neuron, number of neurite branches, and number of neurites per cell.[27]

  • Data Interpretation: A concentration-dependent decrease in neurite length or complexity, at non-cytotoxic concentrations, suggests a neurotoxic potential.

Tier 3: Mechanistic and Specialized Toxicity Endpoints

If results from the initial tiers warrant further investigation, or if the chemical structure suggests a potential for other toxicities, more specialized assays can be employed.

Endocrine Disruption: Estrogen Receptor (ER) Binding Assay
  • Causality: Some chemicals can interfere with the endocrine system by mimicking or blocking the action of natural hormones.[28] The estrogen receptor (ER) is a key target for endocrine-disrupting chemicals. An ER binding assay directly measures the ability of a compound to interact with this receptor.[29] This type of assay is part of the OECD's conceptual framework for testing and assessment of endocrine disruptors.[28]

  • Reagents: Use a preparation containing human recombinant estrogen receptor alpha (hrERα) and a fluorescently or radioactively labeled estradiol (E2), the natural ligand.[30][31]

  • Competition Reaction: Incubate a fixed concentration of hrERα and labeled E2 with increasing concentrations of 6-chloro-3-(4-fluorophenyl)picolinic acid.

  • Detection: Measure the amount of labeled E2 bound to the receptor. In a fluorescence polarization assay, for example, the polarization of the fluorescent signal decreases as the labeled ligand is displaced.

  • Data Analysis: Plot the displacement curve and calculate the IC50 value, which represents the concentration of the test compound required to displace 50% of the labeled E2.[29]

Data Visualization and Interpretation

Data Summary

All quantitative data should be summarized in a clear, tabular format to facilitate comparison across assays.

Table 1: Hypothetical In Vitro Toxicity Profile of 6-chloro-3-(4-fluorophenyl)picolinic acid

Assay CategoryAssayEndpointResult (IC50 / Effect)
Cytotoxicity MTT (HepG2 cells, 24h)IC50> 100 µM
Neutral Red (HepG2 cells, 24h)IC50> 100 µM
LDH (HepG2 cells, 24h)IC50> 100 µM
Genotoxicity Ames Test (±S9)MutagenicityNegative
In Vitro Micronucleus (CHO, ±S9)Clastogenicity/AneugenicityNegative
Hepatotoxicity BSEP InhibitionIC5075 µM
Cardiotoxicity hERG InhibitionIC50> 30 µM
Neurotoxicity Neurite Outgrowth (iPSC Neurons)Lowest Effect Concentration50 µM
Endocrine ERα BindingIC50> 100 µM
Visualization of Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways.

G cluster_tier1 Tier 1: Foundational Assessment cluster_tier2 Tier 2: Organ-Specific Profiling cluster_tier3 Tier 3: Mechanistic Assessment cluster_analysis Final Analysis T1_Cytotoxicity Cytotoxicity Panel (MTT, NR, LDH) T2_Hepato Hepatotoxicity (BSEP Inhibition) T1_Cytotoxicity->T2_Hepato T2_Cardio Cardiotoxicity (hERG Assay) T1_Cytotoxicity->T2_Cardio T2_Neuro Neurotoxicity (Neurite Outgrowth) T1_Cytotoxicity->T2_Neuro T1_Genotoxicity Genotoxicity Battery (Ames, Micronucleus) T1_Genotoxicity->T2_Hepato T1_Genotoxicity->T2_Cardio T1_Genotoxicity->T2_Neuro T3_Endocrine Endocrine Disruption (ER Binding Assay) T2_Hepato->T3_Endocrine T2_Cardio->T3_Endocrine T2_Neuro->T3_Endocrine Analysis Integrated Risk Assessment & Data Interpretation T3_Endocrine->Analysis Compound 6-chloro-3-(4-fluorophenyl)picolinic acid Compound->T1_Cytotoxicity Compound->T1_Genotoxicity

Caption: Tiered in vitro toxicity testing workflow.

G cluster_nucleus Nucleus Compound Test Compound (e.g., 6-chloro-3-(4-fluorophenyl)picolinic acid) ER Estrogen Receptor (ER) Compound->ER Binds to (Antagonist/Agonist) ER_dimer ER Dimerization ER->ER_dimer Activates E2 Estradiol (E2) E2->ER Binds to ERE Estrogen Response Element (on DNA) Transcription Gene Transcription ERE->Transcription ER_dimer->ERE Binds to

Sources

Exploratory

Executive Summary: The Strategic Role of Fluorine in the Picolinate Scaffold

An In-Depth Technical Guide to the Biological Activity of Fluorinated Picolinic Acid Derivatives Picolinic acid (pyridine-2-carboxylic acid) is a fundamental bidentate chelating agent and biological scaffold. However, th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Picolinic Acid Derivatives

Picolinic acid (pyridine-2-carboxylic acid) is a fundamental bidentate chelating agent and biological scaffold. However, the targeted electrophilic fluorination of the pyridine ring—specifically at the 5-position—has catalyzed a paradigm shift in both agrochemical and pharmaceutical development. The incorporation of fluorine alters the steric profile, increases lipophilicity (LogP), and exerts strong electron-withdrawing effects.

In agrochemicals, these modifications have yielded a new class of ultra-potent synthetic auxins (the 6-arylpicolinates) that overcome widespread weed resistance 1[1]. In coordination chemistry and pharmaceuticals, fluorinated picolinic acid derivatives serve as highly tunable ancillary ligands for transition metal complexes, enabling the precise, light-triggered release of therapeutic gasotransmitters like nitric oxide (NO) and carbon monoxide (CO)2[2].

This guide dissects the mechanistic causality behind these biological activities and provides self-validating experimental protocols for evaluating their efficacy.

Agrochemical Efficacy: Overcoming Resistance via Receptor Selectivity

For decades, synthetic auxins like 2,4-D and dicamba have relied on binding to the TIR1 auxin receptor to induce uncontrolled plant growth and death. However, prolonged use has led to target-site resistance 3[3].

The advent of fluorinated 6-arylpicolinates, primarily florpyrauxifen-benzyl (Rinskor™ active) and halauxifen-methyl (Arylex™ active), introduced a novel mechanism of action.

The Causality of the 5-Fluoro Substitution

Structural activity relationship (SAR) studies reveal that the addition of a fluorine atom at the 5-position of the pyridine ring fundamentally shifts the molecule's receptor preference. While older auxins bind indiscriminately to TIR1, florpyrauxifen-benzyl exhibits a profound binding affinity for the AFB5-Aux/IAA co-receptor complex 4[4].

The high electronegativity of fluorine creates a localized dipole that perfectly complements the hydrophobic pocket of the AFB5 clade. This selective binding initiates the rapid ubiquitination and degradation of Aux/IAA repressor proteins via the 26S proteasome, leading to the hyper-activation of Auxin Response Factors (ARFs). Because AFB5 mutations are rare in wild weed populations, these fluorinated derivatives effectively bypass existing TIR1-mediated resistance mechanisms 3[3].

G FP Florpyrauxifen-benzyl (5-Fluoro-arylpicolinate) Complex SCF-AFB5 Co-receptor Complex FP->Complex Preferential Binding AFB5 AFB5 Receptor (F-box protein) AFB5->Complex AuxIAA Aux/IAA Repressor Ubiquitination Complex->AuxIAA Recruits Proteasome 26S Proteasome Degradation AuxIAA->Proteasome Targets for ARF ARF Transcription Activation Proteasome->ARF Derepresses Gene Auxin-Responsive Gene Expression (Death) ARF->Gene Induces

Diagram 1: The AFB5-mediated auxin signaling pathway triggered by fluorinated picolinates.

Quantitative Efficacy Data

The enhanced receptor affinity translates directly to unprecedented field efficacy. While traditional auxins require hundreds of grams per hectare, fluorinated picolinates achieve superior control at fractions of that rate.

Table 1: Comparative Biological Activity of Picolinate Herbicides

Active IngredientTrade NameKey Structural FeaturePrimary Receptor TargetTypical Use Rate (g ai/ha)Target Spectrum
Picloram Tordon™Non-fluorinatedTIR1100 - 500Brush, broadleaf weeds
Halauxifen-methyl Arylex™6-aryl substitutionAFB5 / TIR15 - 10Broadleaf weeds in cereals
Florpyrauxifen-benzyl Rinskor™5-fluoro & 6-arylStrict AFB5 preference5 - 50Grass, broadleaf, sedge in rice

Data synthesized from Dow AgroSciences registration studies and field efficacy reports 1[1], 5[5].

Pharmaceutical Applications: Metallodrugs and Gasotransmitters

Beyond agriculture, fluorinated picolinic acids are critical building blocks in inorganic pharmacology. Nitric oxide (NO) and carbon monoxide (CO) are vital gasotransmitters involved in vasodilation, anti-inflammation, and wound healing. Delivering these gases to specific tissues without systemic toxicity requires highly stable donor molecules 2[2].

Fluorinated Ligands in Ruthenium/Iridium Complexes

By reacting fluorinated picolinic acid with diamines, researchers synthesize robust carboxamide ligands for Ruthenium (Ru) and Iridium (Ir) complexes 6[6].

The Causality: The electron-withdrawing nature of the fluorine substituents stabilizes the metal center in lower oxidation states and lowers the HOMO-LUMO energy gap. This is a critical design choice: it shifts the absorption maximum of the metal complex into the visible or near-infrared (NIR) spectrum. Consequently, the photolytic cleavage of the Metal-NO or Metal-CO bond can be triggered by low-energy light, which penetrates deep into biological tissues without causing UV-induced cellular damage 2[2].

Workflow Synth Ligand Synthesis (Fluorinated Picolinic Acid) Metal Metallation (Ru/Ir Complexation) Synth->Metal Validation: 19F NMR / MS Photo Photolysis (Visible/NIR Light) Metal->Photo System remains stable in dark Release Gasotransmitter Release (NO/CO) Photo->Release Controlled bond cleavage Assay Biological Assay (Vasodilation/Healing) Release->Assay Targeted cellular response

Diagram 2: Experimental workflow for synthesizing and validating light-triggered gasotransmitter metallodrugs.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary baselines and internal controls.

Protocol 1: In Vitro AFB5 Receptor Binding Assay (Surface Plasmon Resonance)

This protocol quantifies the binding affinity ( Kd​ ) of fluorinated picolinates to the AFB5 receptor, validating their mechanism of action against resistant weed biotypes.

Materials: Purified recombinant AFB5-Aux/IAA complex, Series S Sensor Chip CM5, HBS-EP+ running buffer, Florpyrauxifen-benzyl standard, 2,4-D (negative control for AFB5 preference). Step-by-Step Workflow:

  • Ligand Immobilization: Activate the CM5 sensor chip using EDC/NHS chemistry. Immobilize the purified AFB5-Aux/IAA complex onto flow cell 2 (FC2) to a target level of 5000 RU. Leave FC1 unmodified as a reference (Self-Validation Step 1: Baseline subtraction).

  • Analyte Preparation: Prepare a 2-fold serial dilution of florpyrauxifen-benzyl (from 1000 nM to 1.95 nM) in HBS-EP+ buffer containing 1% DMSO to maintain solubility.

  • Binding Kinetics: Inject the analyte series over both FC1 and FC2 at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Control Validation: Inject 1000 nM of 2,4-D. (Self-Validation Step 2: 2,4-D should show minimal binding to AFB5, proving the assay's specificity for the fluorinated picolinate).

  • Data Analysis: Fit the double-referenced sensorgrams (FC2 - FC1) to a 1:1 Langmuir binding model to extract the association ( ka​ ) and dissociation ( kd​ ) rate constants, calculating Kd​=kd​/ka​ .

Protocol 2: Photochemical Release and Quantification of NO from Ru-Fluoropicolinate Complexes

This assay verifies the stability of the metallodrug in the dark and quantifies NO release upon specific light irradiation.

Materials: Synthesized Ru-nitrosyl complex with fluorinated picolinate ligands, Griess Reagent System (Sulfanilamide and N-1-napthylethylenediamine dihydrochloride), UV-Vis Spectrophotometer, 450 nm LED light source. Step-by-Step Workflow:

  • Dark Stability Baseline: Dissolve the Ru-complex in PBS (pH 7.4) to a concentration of 50 µM. Incubate in complete darkness at 37°C for 24 hours. Sample aliquots at 0, 12, and 24 hours and analyze via UV-Vis. (Self-Validation Step 1: The absorption spectrum must remain unchanged, proving the complex does not leak NO prematurely).

  • Photolysis: Irradiate the 50 µM solution with a 450 nm LED (10 mW/cm²) in a quartz cuvette.

  • Aliquot Sampling: Remove 100 µL aliquots every 5 minutes for 30 minutes.

  • Griess Assay: Mix each 100 µL aliquot with 50 µL of Sulfanilamide solution (incubate 5 min), then add 50 µL of NED solution (incubate 5 min).

  • Quantification: Measure absorbance at 540 nm. Compare against a standard curve generated using sodium nitrite ( NaNO2​ ). (Self-Validation Step 2: The linear increase in 540 nm absorbance correlates directly to the quantum yield of NO release triggered by the fluorinated ligand system).

Conclusion

The strategic fluorination of picolinic acid derivatives represents a masterclass in rational chemical design. By exploiting the unique electronegativity and steric properties of fluorine, researchers have successfully engineered molecules that dictate highly specific biological outcomes—from selectively degrading repressor proteins in resistant agricultural weeds to enabling the precise, light-controlled delivery of life-saving gasotransmitters in human medicine.

References

  • Development of a Novel Route for Incorporation of Carbon-14 into the Pyridine Ring of Rinskor Active. ACS Publications. Available at:[Link][1]

  • Weed Resistance to Synthetic Auxin Herbicides. Pest Management Science. Available at:[Link][3]

  • Influence of Soil Moisture on Absorption, Translocation, and Metabolism of Florpyrauxifen-benzyl. Weed Science (Cambridge Core). Available at:[Link][4]

  • Rinskor™ active – a new herbicide for rice weed control in Australia. Council of Australasian Weed Societies (CAWS). Available at:[Link][5]

  • Light-induced release of nitric oxide and carbon monoxide from metal complexes (Dissertation). db-thueringen.de. Available at:[Link][2]

  • Electrochemiluminescence Properties of Cylcometalated Iridium(III) Complexes Containing Fluorinated Picolinic Acid Ancillary Ligands. ResearchGate. Available at:[Link][6]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 6-chloro-3-(4-fluorophenyl)picolinic Acid

Abstract: This technical guide provides a detailed framework for the structural elucidation of 6-chloro-3-(4-fluorophenyl)picolinic acid using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present opt...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a detailed framework for the structural elucidation of 6-chloro-3-(4-fluorophenyl)picolinic acid using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for ¹H, ¹³C, and ¹⁹F NMR data acquisition and offer an in-depth analysis of the expected spectral features. This document is intended for researchers, scientists, and drug development professionals who require unambiguous molecular characterization to ensure compound identity, purity, and structural integrity. The causality behind experimental choices is explained to empower users to adapt these methods for related molecular structures.

Introduction and Scientific Context

6-chloro-3-(4-fluorophenyl)picolinic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine core is a common scaffold in pharmacologically active agents. The presence of multiple reactive sites and functional groups—a carboxylic acid, a chloro substituent, and a fluorophenyl moiety—necessitates a robust and unequivocal method for structural verification.

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for this purpose, providing unparalleled insight into the molecular framework.[1] Standard one-dimensional ¹H and ¹³C NMR experiments reveal the proton and carbon environments, while ¹⁹F NMR offers a highly sensitive and specific probe for the fluorinated portion of the molecule. The ¹⁹F nucleus is ideal for NMR due to its 100% natural abundance, high gyromagnetic ratio (resulting in 83% of the sensitivity of ¹H), and a wide chemical shift range that minimizes signal overlap and is exquisitely sensitive to the local electronic environment.[2][3][4] This guide establishes a self-validating protocol for acquiring and interpreting a complete NMR dataset for the title compound.

Foundational Principles: Substituent Effects on NMR Spectra

The chemical shifts (δ) observed in the NMR spectra of 6-chloro-3-(4-fluorophenyl)picolinic acid are dictated by the electronic environment of each nucleus. Understanding the interplay of the substituents is crucial for accurate spectral assignment.

  • Pyridine Ring: The nitrogen atom is strongly electron-withdrawing, which generally deshields the ring protons and carbons, shifting their signals downfield.[5] The α-protons (adjacent to N) are most affected.[5] The chlorine atom at the C6 position further withdraws electron density, while the carboxylic acid group at C2 also contributes to this deshielding effect.

  • 4-Fluorophenyl Ring: The fluorine atom is highly electronegative, influencing the chemical shifts of the attached phenyl ring. This effect, combined with its ability to engage in π-system resonance, creates a distinct electronic environment for the ortho, meta, and para positions.

  • ¹⁹F Chemical Shift: The chemical shift of the fluorine nucleus is governed by both diamagnetic and paramagnetic shielding effects.[4] The paramagnetic term is particularly sensitive to the electronic structure, making ¹⁹F NMR a powerful tool for detecting subtle changes in the molecular environment.[4]

Experimental Workflow and Protocols

This section provides detailed, step-by-step methodologies for sample preparation and data acquisition. The workflow is designed to ensure high-quality, reproducible results.

Workflow Overview

NMR_Workflow A 1. Sample Preparation (Weighing & Dissolution) B 2. NMR Tube Loading (Transfer & Capping) A->B ~5 min C 3. Spectrometer Setup (Insert, Lock, Tune, Shim) B->C ~10 min D 4. Data Acquisition (1H, 13C, 19F Experiments) C->D ~1-2 hours E 5. Data Processing (FT, Phasing, Baseline Correction) D->E ~5 min F 6. Spectral Analysis (Peak Picking, Integration, Assignment) E->F ~15-30 min G 7. Final Report (Data Summary & Archiving) F->G ~10 min

Caption: Comprehensive NMR characterization workflow.

Protocol 1: Sample Preparation

The quality of the NMR sample is paramount for acquiring high-resolution spectra. The choice of solvent is critical to ensure solubility and minimize interfering signals.

  • Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for 6-chloro-3-(4-fluorophenyl)picolinic acid. Its high polarity effectively dissolves the carboxylic acid moiety, and its deuteration prevents a large solvent signal from obscuring analyte peaks in the ¹H NMR spectrum. The acidic proton of the carboxylic acid will be observable in DMSO-d₆, whereas it would rapidly exchange with trace water in other solvents like chloroform-d (CDCl₃), broadening the signal or rendering it undetectable.

Step-by-Step Procedure:

  • Weigh approximately 10-15 mg of 6-chloro-3-(4-fluorophenyl)picolinic acid directly into a clean, dry vial. This mass corresponds to an optimal concentration for both ¹H and subsequent, less sensitive ¹³C experiments.[6]

  • Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Gently vortex or sonicate the sample at room temperature until the solid is completely dissolved. A clear, particulate-free solution is required.

  • Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution height is at least 4 cm (40 mm) to be within the detection region of the NMR coil.[6]

  • Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or chemical residues before insertion into the spectrometer.[6]

Protocol 2: NMR Data Acquisition

These parameters are designed for a 400 MHz spectrometer but can be adapted for other field strengths. Always acquire a ¹H spectrum first to serve as a quality control check for sample integrity and shimming quality.[6]

Step-by-Step Procedure:

  • Insert the NMR tube into the spinner turbine, and use a depth gauge to ensure the correct positioning for the specific spectrometer probe.[7][8]

  • Insert the sample into the magnet.

  • Locking: Select the appropriate solvent (e.g., DMSO-d₆) in the acquisition software and initiate the deuterium lock routine to stabilize the magnetic field.[7]

  • Tuning and Matching: Tune and match the probe for the ¹H, ¹³C, and ¹⁹F frequencies to ensure efficient radiofrequency pulse transmission and signal detection.[7]

  • Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp spectral lines.[6][9]

  • Execute the NMR experiments using the parameters outlined in Table 1.

Table 1: Recommended NMR Acquisition Parameters (400 MHz)

Parameter¹H NMR¹³C{¹H} NMR¹⁹F{¹H} NMRRationale for Selection
Pulse Program zg30zgpg30zgpg30Standard 1D acquisition with a 30° flip angle for quantitative reliability and faster relaxation. Proton decoupling for ¹³C and ¹⁹F simplifies spectra to singlets (unless C-F or F-F coupling is present).
Spectral Width -2 to 14 ppm-10 to 200 ppm-100 to -150 ppmEncompasses the expected chemical shift ranges for all nuclei in the molecule, preventing signal folding.
Acquisition Time ~3-4 s~1-2 s~1-2 sProvides adequate digital resolution to resolve fine coupling patterns.
Relaxation Delay (d1) 5 s2 s2 sA longer delay for ¹H ensures full relaxation for accurate integration. Shorter delays are sufficient for ¹³C and ¹⁹F due to different relaxation mechanisms.
Number of Scans (NS) 8-16512-102416-32Balances signal-to-noise (S/N) with experiment time. ¹³C requires significantly more scans due to its low natural abundance. ¹⁹F is highly sensitive and requires few scans.[2]

Data Analysis and Spectral Interpretation

The following sections describe the anticipated NMR spectra for 6-chloro-3-(4-fluorophenyl)picolinic acid. The assignments are based on established principles of chemical shifts and spin-spin coupling.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show signals corresponding to the two protons on the picolinic acid ring, the four protons on the fluorophenyl ring, and one exchangeable proton from the carboxylic acid.

  • Picolinic Acid Ring (AB system):

    • H4 & H5: These two protons are adjacent and will couple to each other, appearing as two distinct doublets in the aromatic region (likely δ 7.8-8.5 ppm). The ortho coupling constant (³JHH) will be approximately 8-9 Hz.

  • 4-Fluorophenyl Ring (AA'BB' system):

    • H2' & H6' (ortho to F): These two chemically equivalent protons are adjacent to the protons at C3' and C5' and are also coupled to the ¹⁹F nucleus. They will appear as a complex multiplet, often resembling a "triplet of doublets" or simply a triplet, due to coupling to both H3'/H5' and the fluorine atom. Expected chemical shift is around δ 7.5-7.8 ppm.

    • H3' & H5' (meta to F): These two protons are adjacent to H2' and H6'. They will appear as a triplet or doublet of doublets around δ 7.2-7.4 ppm.

  • Carboxylic Acid Proton:

    • -COOH: A broad singlet is expected at a very downfield chemical shift (δ > 13 ppm) in DMSO-d₆. Its integration should correspond to one proton.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom. The presence of C-F coupling is a key diagnostic feature.

  • Picolinic Acid Ring: Five distinct signals are expected for the pyridine ring carbons and one for the carboxylic acid carbon. The carbons directly attached to electronegative atoms (N, Cl, O) will be the most downfield.

    • -COOH: The carboxylic acid carbon is expected around δ 165-170 ppm.

    • C2, C6, C3: These carbons will appear in the range of δ 140-160 ppm.

    • C4, C5: These carbons will be more upfield, likely in the δ 120-140 ppm range.

  • 4-Fluorophenyl Ring: Due to symmetry, three signals are expected for the six carbons.

    • C1' (ipso-carbon): The signal for the carbon attached to the pyridine ring will be a singlet around δ 130-135 ppm.

    • C4' (attached to F): This carbon will show a large one-bond coupling to fluorine (¹JCF ≈ 240-260 Hz), appearing as a doublet at a downfield position (δ ~160-165 ppm).[10]

    • C2' & C6': These carbons will show a two-bond coupling to fluorine (²JCF ≈ 20-25 Hz), appearing as a doublet.

    • C3' & C5': These carbons will show a three-bond coupling to fluorine (³JCF ≈ 8-10 Hz), also appearing as a doublet.

¹⁹F NMR Spectrum Analysis

The proton-decoupled ¹⁹F NMR spectrum provides a clean and highly specific confirmation of the fluorine's presence and environment.

  • A single resonance is expected for the fluorine atom on the phenyl ring.

  • The chemical shift is anticipated to be in the range of δ -110 to -116 ppm relative to CFCl₃.[11][12]

  • In a proton-coupled spectrum, this signal would appear as a multiplet (likely a triplet of triplets) due to coupling with the ortho (H2', H6') and meta (H3', H5') protons.

Summary of Expected NMR Data

Table 2: Predicted NMR Data for 6-chloro-3-(4-fluorophenyl)picolinic acid in DMSO-d₆

NucleusAssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s), J (Hz)
¹H -COOH> 13.0br s-
H5~8.3d³JHH ≈ 8.5
H4~8.0d³JHH ≈ 8.5
H2', H6'~7.6t or dd³JHH ≈ 8.8, ³JHF ≈ 5.5
H3', H5'~7.3t³JHH ≈ 8.8
¹³C -COOH~166s-
C4' (C-F)~163d¹JCF ≈ 250
C2, C6, C3140-160s-
C1'~132s-
C4, C5120-140s-
C2', C6'~131d²JCF ≈ 22
C3', C5'~116d³JCF ≈ 9
¹⁹F -F~-113s (decoupled)-

Note: s=singlet, d=doublet, t=triplet, br s=broad singlet. Predicted values are estimates and may vary based on experimental conditions.

Conclusion

The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a comprehensive and definitive characterization of 6-chloro-3-(4-fluorophenyl)picolinic acid. The protocols and analytical guidance presented here establish a self-validating system for confirming the structure and purity of this important chemical entity. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently apply these principles to the analysis of other complex fluorinated and heterocyclic molecules, ensuring the scientific integrity of their work in drug discovery and beyond.

References

  • Grokipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • ResearchGate. Principles and Topical Applications of 19F NMR Spectrometry.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
  • ResearchGate. 19F NMR Spectroscopy.
  • Unknown. Stepbystep procedure for NMR data acquisition.
  • R-NMR. SOP data acquisition.
  • BenchChem. (2025). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals.
  • Fluorine notes journal. (2017). NMR spectral characteristics of fluorocontaining pyridines.
  • Oxford Instruments. Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules.
  • Unknown. NMR Data Acquisition and Processing Procedure.
  • Unknown. Standard Operating Procedure H-NMR.
  • Springer Nature Experiments. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
  • Pendidikan Kimia. Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts.
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants.

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Application

Application Note: Advanced Functionalization Strategies for 6-Chloro-3-(4-fluorophenyl)picolinic Acid in Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the orthogonal late-stage functionalization of the 6-chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the orthogonal late-stage functionalization of the 6-chloro-3-(4-fluorophenyl)picolinic acid scaffold.

Introduction & Structural Rationale

The molecule 6-chloro-3-(4-fluorophenyl)picolinic acid is a highly versatile heterocyclic building block. Its structural architecture presents three distinct, orthogonal vectors for chemical diversification:

  • The C6-Chloro Position: Highly activated for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling due to the electron-withdrawing nature of the adjacent pyridine nitrogen and the C2-carboxylic acid[1].

  • The C4/C5 C–H Bonds: Susceptible to directed C–H functionalization or sterically controlled C–H borylation.

  • The C2-Carboxylic Acid: A handle for amidation, esterification, or utilization as an internal directing group for proximal C–H activation[2].

Understanding the electronic and steric interplay of the 4-fluorophenyl group at C3 is critical. This bulky, electron-neutral moiety sterically shields the C4 position, forcing regioselective reactions toward the C5 or C6 positions.

ReactivityMap Core 6-Chloro-3-(4-fluorophenyl) picolinic acid C6 C6 Position (C-Cl Bond) Core->C6 Activated by N C4C5 C4/C5 Positions (C-H Bonds) Core->C4C5 Steric/Electronic Control C2 C2 Position (Carboxylic Acid) Core->C2 Standard Reactivity SNAr Nucleophilic Aromatic Substitution (SNAr) C6->SNAr BHA Buchwald-Hartwig Cross-Coupling C6->BHA CHAct Directed C-H Functionalization C4C5->CHAct Amidation Amidation / Esterification C2->Amidation

Fig 1: Orthogonal reactivity map of 6-chloro-3-(4-fluorophenyl)picolinic acid.

Mechanistic Insights: Overcoming Catalyst Poisoning

When attempting to functionalize the C6-Cl bond via Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), two major failure modes typically occur:

  • Carboxylate Interference: Free carboxylic acids can form stable, insoluble Pd(II)-carboxylate dimers, sequestering the active catalyst. Furthermore, at elevated temperatures, picolinic acids are prone to protodecarboxylation[1].

  • Pyridine Nitrogen Chelation: 2-Halopyridines often form highly stable, unreactive bis-ligated Pd complexes, trapping the catalyst in a resting state[3].

The Solution (Causality in Design): First, the carboxylic acid must be masked as an ester (e.g., ethyl ester) prior to cross-coupling. Second, the use of bulky, electron-rich biaryl phosphine ligands (such as BrettPhos or RuPhos ) is mandatory. These ligands enforce a mono-ligated Pd(0) active species, accelerating oxidative addition into the C-Cl bond while sterically preventing the pyridine nitrogen from poisoning the metal center[3].

BHCycle Pd0 Pd(0)L_n Active Catalyst (BrettPhos) OxAdd Oxidative Addition Pd(II) Inserted Complex (C6-Pd-Cl) Pd0->OxAdd Ethyl 6-Cl-Picolinate AmineCoord Amine Coordination Ligand Exchange OxAdd->AmineCoord Amine (HNR2) Deprot Deprotonation Base-Assisted AmineCoord->Deprot Base (e.g., Cs2CO3) RedElim Reductive Elimination Product Release Deprot->RedElim HCl Removal RedElim->Pd0 Functionalized Product

Fig 2: Catalytic cycle for the Buchwald-Hartwig amination at the C6 position.

Experimental Protocols

Protocol A: C6 Amination via Buchwald-Hartwig Cross-Coupling

This protocol outlines a self-validating, three-step sequence: Esterification Cross-Coupling Saponification.

Step 1: Esterification (Masking the Directing Group)

  • Suspend 6-chloro-3-(4-fluorophenyl)picolinic acid (1.0 equiv, 10 mmol) in absolute ethanol (0.2 M).

  • Add concentrated H₂SO₄ (0.1 equiv) dropwise.

  • Reflux at 78 °C for 6 hours. Self-Validation: Monitor by LC-MS; the peak for the free acid (M+H) should shift to the ethyl ester mass (+28 Da)[1].

  • Cool to room temperature, neutralize carefully with saturated aqueous NaHCO₃, and extract with EtOAc (3x). Dry over Na₂SO₄, filter, and concentrate to yield Ethyl 6-chloro-3-(4-fluorophenyl)picolinate .

Step 2: Buchwald-Hartwig Amination

  • In an oven-dried Schlenk flask under N₂, combine the ethyl ester (1.0 equiv, 5 mmol), the desired secondary amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), BrettPhos (5 mol%), and anhydrous Cs₂CO₃ (2.0 equiv)[3].

  • Add anhydrous Toluene (0.1 M) and degas via sparging with N₂ for 10 minutes.

  • Heat the reaction mixture to 100 °C for 12 hours. Self-Validation: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material.

  • Filter the mixture through a pad of Celite, washing with EtOAc. Concentrate the filtrate and purify via flash column chromatography to isolate the C6-aminated ester.

Step 3: Saponification (Deprotection)

  • Dissolve the aminated ester in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).

  • Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours.

  • Acidify to pH ~4 using 1M HCl to precipitate the final functionalized picolinic acid. Filter and dry under vacuum.

Protocol B: Sterically Controlled C–H Borylation at C5

To functionalize the pyridine core without altering the C6-Cl bond, Iridium-catalyzed C–H borylation is employed. Because the C3 position is occupied by the bulky 4-fluorophenyl group, the C4 position is sterically inaccessible. Consequently, the active [Ir(dtbpy)] complex selectively activates the C5–H bond.

  • In a nitrogen-filled glovebox, combine [Ir(OMe)(cod)]₂ (1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3 mol%) in anhydrous THF (0.5 M). Stir for 10 minutes until the solution turns deep red/brown.

  • Add bis(pinacolato)diboron (B₂pin₂, 1.1 equiv) and stir for an additional 5 minutes.

  • Add the Ethyl 6-chloro-3-(4-fluorophenyl)picolinate (1.0 equiv, 2 mmol) to the active catalyst solution.

  • Seal the vessel, remove from the glovebox, and heat at 80 °C for 16 hours.

  • Quench with volatile removal under reduced pressure. Purify the resulting C5-BPin derivative via neutral alumina chromatography (silica may cause protodeborylation).

Quantitative Data Summary

The table below summarizes the expected reaction parameters and performance metrics for the functionalization vectors discussed above, based on established literature precedents for 6-chloropicolinates[1][3].

Functionalization TypeTarget PositionCatalyst / ReagentsTemp (°C)Expected YieldRegioselectivity
Esterification C2 (-COOH)EtOH, cat. H₂SO₄7885 - 95%N/A
SNAr C6 (-Cl)Amine (neat) or Alkoxide100 - 12060 - 80%Exclusive to C6
Buchwald-Hartwig C6 (-Cl)Pd₂(dba)₃, BrettPhos, Cs₂CO₃10075 - 92%Exclusive to C6
C–H Borylation C5 (-H)[Ir(OMe)(cod)]₂, dtbpy, B₂pin₂8065 - 80%>95:5 (C5 over C4)

References

  • [2] Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [1] Ethyl 6-chloropicolinate: Chemical Reactivity and Applications. Grokipedia. URL:[Link]

  • [3] Nε-Acryloyllysine Piperazides as Irreversible Inhibitors of Transglutaminase 2: Synthesis, Structure–Activity Relationships, and Pharmacokinetic Profiling. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 6-Chloro-3-(4-fluorophenyl)picolinic Acid Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals experiencing yield bottlenecks in the synthesis of 6-chloro-3-(4-fluorophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals experiencing yield bottlenecks in the synthesis of 6-chloro-3-(4-fluorophenyl)picolinic acid.

By addressing the mechanistic causality behind cross-coupling inefficiencies and hydrolysis side-reactions, this self-validating protocol ensures reproducible, high-yield generation of your target intermediate.

Mechanistic Workflow & Pathway

The synthesis relies on a chemoselective Suzuki-Miyaura cross-coupling followed by a highly controlled saponification. Understanding the catalytic cycle is the first step in troubleshooting yield loss.

Pathway SM Methyl 3-bromo-6-chloropicolinate + (4-Fluorophenyl)boronic acid OA Oxidative Addition (Selective C-Br Insertion) SM->OA Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 80°C TM Transmetalation (Base-Activated Boronate) OA->TM RE Reductive Elimination (C-C Bond Formation) TM->RE INT Methyl 6-chloro-3-(4-fluorophenyl)picolinate RE->INT HYD Saponification (LiOH, THF/H2O) INT->HYD PROD 6-Chloro-3-(4-fluorophenyl)picolinic acid HYD->PROD HCl (aq) pH 2.5

Catalytic cycle and workflow for 6-chloro-3-(4-fluorophenyl)picolinic acid synthesis.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my Suzuki-Miyaura coupling stalling at 50% conversion, despite using an active Palladium catalyst? A: This is a classic symptom of catalyst poisoning via premature ester hydrolysis. The optimal starting material, methyl 3-bromo-6-chloropicolinate[1], contains a labile methyl ester. If your coupling conditions use a strong aqueous base (e.g., NaOH or Na₂CO₃ at >90°C), the ester hydrolyzes into a picolinate carboxylate. Picolinic acids are excellent bidentate ligands that tightly chelate Palladium(II), forming an inactive complex that permanently halts the catalytic cycle. Causality & Solution: Switch to a milder, sterically hindered base like K₃PO₄ in a Dioxane/H₂O (5:1) mixture at 80°C. This keeps the ester intact during the C-C bond formation[2].

Q2: I am observing significant amounts of a 6-hydroxy byproduct after the final deprotection. How do I prevent this? A: The 6-chloro position on the picolinic acid ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr), especially once the electron-withdrawing carboxylic acid is formed. Using aggressive saponification conditions (e.g., KOH at reflux) causes the hydroxide ion to displace the chloride. Causality & Solution: Use LiOH·H₂O in a THF/H₂O mixture at ambient temperature (25°C). The lithium ion acts as a mild Lewis acid to activate the ester carbonyl, allowing the hydroxide to attack the ester exclusively without providing enough thermal energy to overcome the activation barrier for the SNAr displacement of the C-Cl bond.

Q3: Why is there a high degree of debrominated starting material (methyl 6-chloropicolinate) in my crude mixture? A: Protodehalogenation occurs when the transmetalation step is slower than the beta-hydride elimination or solvent-quenching of the Pd(II) oxidative addition complex. This is often caused by the thermal protodeboronation of your (4-fluorophenyl)boronic acid. Causality & Solution: Ensure rigorous degassing of solvents to prevent boronic acid oxidation. Use Pd(dppf)Cl₂, which features a large bite angle that accelerates reductive elimination, effectively outcompeting the protodehalogenation pathway[3].

Quantitative Troubleshooting Matrix

Use this data-driven matrix to quickly identify and resolve parameter deviations in your workflow.

VariableSub-optimal ConditionMechanistic ConsequenceOptimized ConditionExpected Yield Impact
Catalyst Selection Pd(PPh₃)₄Slow reductive elimination; off-target C-Cl insertion.Pd(dppf)Cl₂ (5 mol%)+15% to +20%
Coupling Base Aqueous NaOHPremature ester hydrolysis leading to Pd poisoning.K₃PO₄ (2.0 eq)+25% to +30%
Coupling Temp >100°CRapid protodeboronation of the boronic acid.80°C+10% to +15%
Hydrolysis Base Refluxing KOH / NaOHSNAr displacement of the 6-chloro group.LiOH at 25°C+20% to +25%

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed with built-in analytical checkpoints to ensure the reaction is validating itself at every phase.

Phase 1: Regioselective Suzuki-Miyaura Coupling

Objective: Selectively couple the 3-bromo position while preserving the 6-chloro moiety[3].

  • Setup: In a rigorously degassed Schlenk flask, combine methyl 3-bromo-6-chloropicolinate (1.0 eq)[1], (4-fluorophenyl)boronic acid (1.15 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Solvent Addition: Add a sparged mixture of 1,4-Dioxane and H₂O (5:1 v/v, 10 mL/g of limiting reagent).

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand prevents the formation of inactive Pd black and strictly controls the oxidative addition to favor the weaker C-Br bond (~68 kcal/mol) over the C-Cl bond (~81 kcal/mol).

  • Reaction: Heat the mixture to 80°C and stir for 4 hours.

  • Self-Validation Checkpoint: Sample the organic layer for LC-MS. The reaction is deemed complete when the starting material mass (m/z ~250) is fully consumed and the intermediate methyl 6-chloro-3-(4-fluorophenyl)picolinate (m/z ~266) is the base peak. A macroscopic color shift from deep red to pale orange typically indicates the consumption of the active Pd(0) cycle.

Phase 2: Chemoselective Saponification

Objective: Hydrolyze the methyl ester without triggering SNAr at the 6-chloro position.

  • Solvent Exchange: Concentrate the organic layer from Phase 1 in vacuo. Redissolve the crude intermediate in a THF/H₂O mixture (3:1 v/v).

  • Reagent Addition: Add LiOH·H₂O (2.0 eq) at 0°C, then allow the mixture to warm naturally to 25°C. Stir for 2 hours.

  • Self-Validation Checkpoint: Run a TLC (Hexanes/EtOAc 3:1). The non-polar ester spot (R_f ~0.6) must completely disappear, leaving a baseline spot representing the highly polar lithium carboxylate salt.

  • Isolation: Extract the aqueous layer with EtOAc (2x) and discard the organic phase to remove non-polar impurities (e.g., homocoupled biphenyls and phosphine oxides).

  • Acidification: Cool the purified aqueous layer to 0°C and slowly add 1M HCl dropwise under vigorous stirring until the pH reaches exactly 2.5.

  • Self-Validation Checkpoint: A dense white precipitate will form precisely at the isoelectric point of the picolinic acid. Filter the solid, wash with ice-cold water, and dry under high vacuum to yield the final 6-chloro-3-(4-fluorophenyl)picolinic acid.

References

  • Source: google.
  • Source: google.
  • Source: nih.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 6-Chloro-3-(4-fluorophenyl)picolinic Acid

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the preparation of highly functionalized pyridine building blocks presents significant regiosel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the preparation of highly functionalized pyridine building blocks presents significant regioselectivity challenges.

The synthesis of 6-chloro-3-(4-fluorophenyl)picolinic acid relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromo-6-chloropicolinic acid (or its ester) and 4-fluorophenylboronic acid. While the C3–Br bond has a lower bond dissociation energy (~81 kcal/mol) and is kinetically favored for oxidative addition, the C6–Cl bond is strongly activated by the electron-withdrawing nature of the adjacent pyridine nitrogen[1]. Furthermore, frontier molecular orbital (FMO) symmetry dictates that electron-rich Pd(0) species can competitively insert into this C6–Cl bond, leading to complex byproduct profiles[2].

This guide is designed to help you understand the mechanistic origins of these impurities and provides a self-validating, field-proven protocol to eliminate them.

Part 1: Quantitative Impurity Profiling

Before troubleshooting, it is critical to identify the specific byproducts in your crude mixture. The table below summarizes the most common impurities encountered during this synthesis, their mechanistic origins, and target thresholds for pharmaceutical-grade intermediates.

Impurity ProfileChemical IdentityMechanistic OriginTypical Abundance (Unoptimized)Target Threshold
Diarylation 3,6-Bis(4-fluorophenyl)picolinic acidCompetitive or secondary Pd(0) oxidative addition at the C6–Cl bond.10 – 25%< 1.0%
Hydrodehalogenation 3-(4-fluorophenyl)picolinic acidPd-mediated reduction of the C6–Cl bond via β -hydride elimination from protic solvents.5 – 15%< 0.5%
Protodeboronation FluorobenzeneBase-catalyzed hydrolytic degradation of the boronic acid at elevated temperatures.15 – 30% (Reagent loss)N/A
Homocoupling 4,4'-DifluorobiphenylPd-catalyzed oxidative homocoupling of the boronic acid in the presence of trace O2​ .2 – 8%< 0.5%
Part 2: Troubleshooting Guides & FAQs

Q1: I am seeing significant amounts of the diarylated byproduct (3,6-bis(4-fluorophenyl)picolinic acid). How do I improve C3 vs. C6 selectivity? A: The loss of regioselectivity is driven by the over-activation of the C6–Cl bond and excess coupling partner. To suppress this:

  • Control Equivalents: Strictly limit 4-fluorophenylboronic acid to 1.05 equivalents.

  • Ligand Sterics: Switch to bulky, bidentate phosphine ligands like dppf or sterically demanding monodentate ligands like XPhos . These ligands create a crowded coordination sphere around the palladium center, sterically hindering insertion into the more congested C6 position (adjacent to the bulky picolinic acid/ester moiety) while allowing insertion at the more accessible C3–Br bond.

  • Temperature Control: Lower the reaction temperature from 100 °C to 80 °C to enhance the kinetic differentiation between the C–Br and C–Cl bonds.

Q2: My reaction stalls at 60% conversion, and I detect large amounts of fluorobenzene. What is happening? A: You are observing protodeboronation . Electron-deficient arylboronic acids (like 4-fluorophenylboronic acid) are highly susceptible to hydrolytic cleavage of the C–B bond, especially in the presence of strong aqueous bases (e.g., NaOH or Na2​CO3​ ) and high heat. Solution: Switch to a milder, anhydrous base such as K3​PO4​ or Cs2​CO3​ , or use a biphasic solvent system (e.g., Toluene/Water 4:1) to partition the boronic acid away from the bulk aqueous base until it is ready to transmetalate. Alternatively, utilizing the pinacol ester (boronate) derivative significantly increases stability.

Q3: LC-MS shows the presence of 3-(4-fluorophenyl)picolinic acid. How do I prevent hydrodehalogenation of the 6-chloro group? A: Hydrodehalogenation occurs when the Pd(II) intermediate undergoes β -hydride elimination, typically scavenging hydrides from protic solvents (like ethanol or isopropanol) or amine bases, followed by reductive elimination. Solution: Completely eliminate β -hydride donors from your system. Switch your solvent to strictly non-protic media such as 1,4-Dioxane or THF. Ensure the reaction is rigorously degassed, as prolonged reaction times caused by oxygen-poisoned catalysts force the system down this reductive degradation pathway.

Q4: Should I run the coupling on the free picolinic acid or its methyl ester? A: Always use the ester (e.g., methyl 3-bromo-6-chloropicolinate)[3]. The free carboxylic acid acts as a bidentate ligand (via the carboxylate oxygen and pyridine nitrogen), which can coordinate to the palladium catalyst. This forms a stable, off-cycle palladacycle that sequesters the active catalyst, requiring higher catalyst loadings and prolonged heating—which in turn drives up diarylation and protodeboronation.

Part 3: Self-Validating Experimental Protocol

This protocol utilizes the methyl ester route to prevent catalyst poisoning and employs a biphasic system with a mild base to ensure high regioselectivity.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Preparation: To an oven-dried Schlenk flask, add methyl 3-bromo-6-chloropicolinate (1.0 eq, 10.0 mmol), 4-fluorophenylboronic acid (1.05 eq, 10.5 mmol), and anhydrous K3​PO4​ (2.0 eq, 20.0 mmol).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized water (50 mL total volume).

  • Degassing (Critical IPC): Sparge the mixture with ultra-pure N2​ or Argon for exactly 15 minutes. Self-Validation Check: The mixture should be a cloudy white/grey suspension. If it turns yellow/brown before catalyst addition, oxygen is still present.

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.03 eq, 0.3 mmol). Seal the flask and heat to 80 °C.

  • Reaction Monitoring: After 4 hours, sample the organic layer for LC-MS. Self-Validation Check: The organic phase should be pale orange/red. A shift to opaque black indicates palladium precipitation (catalyst death). The reaction is complete when the starting material is < 1% by UV area.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (2 x 30 mL). Dry the organic layer over Na2​SO4​ , filter, and concentrate.

Step 2: Saponification (Hydrolysis)

  • Dissolve the crude methyl 6-chloro-3-(4-fluorophenyl)picolinate in THF/Water (1:1, 40 mL).

  • Add LiOH⋅H2​O (3.0 eq, 30.0 mmol) and stir at ambient temperature for 2 hours.

  • Isolation: Remove THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to pH 2.5.

  • Self-Validation Check: A dense white/off-white precipitate will form immediately upon reaching the isoelectric point. Filter the solid, wash with cold water, and dry under vacuum at 45 °C to yield the pure target acid.

Part 4: Pathway Visualization

The following diagram maps the kinetic pathways of the reaction, illustrating how specific conditions drive the formation of the target molecule versus unwanted impurities.

G SM 3-Bromo-6-chloropicolinic acid + 4-Fluorophenylboronic acid Target 6-Chloro-3-(4-fluorophenyl)picolinic acid (Target Product) SM->Target Pd Catalyst, Base (Desired Pathway) Diarylation 3,6-Bis(4-fluorophenyl)picolinic acid (Diarylation Impurity) SM->Diarylation Excess Boronic Acid, Competitive C-Cl Insertion Dehalogenation 3-(4-fluorophenyl)picolinic acid (Dehalogenation Impurity) SM->Dehalogenation Beta-Hydride Donors Protodeboronation Fluorobenzene (Protodeboronation) SM->Protodeboronation Strong Aqueous Base Target->Diarylation Secondary Coupling Target->Dehalogenation Pd-mediated Reduction

Reaction pathways and byproduct formation in 6-chloro-3-(4-fluorophenyl)picolinic acid synthesis.

References
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes ACS Catalysis URL:[Link]

  • Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry Organometallics URL:[Link]

  • Substituted benzene compounds (Patent US11642348B2)

Sources

Troubleshooting

optimizing catalyst selection for 6-chloro-3-(4-fluorophenyl)picolinic acid reactions

Technical Support Center: Optimizing Catalyst Selection for 6-Chloro-3-(4-fluorophenyl)picolinic Acid Reactions Overview 6-Chloro-3-(4-fluorophenyl)picolinic acid is a highly functionalized pyridine derivative, serving a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Catalyst Selection for 6-Chloro-3-(4-fluorophenyl)picolinic Acid Reactions

Overview 6-Chloro-3-(4-fluorophenyl)picolinic acid is a highly functionalized pyridine derivative, serving as a critical building block in the synthesis of advanced pharmaceuticals and 1, such as 2[2][1]. Functionalizing the 6-chloro position via transition-metal catalysis presents a unique mechanistic challenge: the inherent bidentate chelating ability of the picolinic acid moiety often competes with the productive catalytic cycle. This support guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to optimize your catalyst selection.

I. Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do my Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) at the 6-chloro position stall or yield <10% product? Causality: Picolinic acid derivatives are notorious for their strong 3[3][4]. Following the oxidative addition of the 6-chloro bond to the Pd(0) catalyst, the adjacent pyridine nitrogen and the free carboxylate group chelate the Pd(II) center. This forms a thermodynamically stable 5-membered palladacycle that severely hinders the subsequent transmetalation step, effectively trapping the catalyst off-cycle and stalling the reaction[3]. Solution: You must mask the directing group by esterifying the carboxylic acid prior to the coupling step. If coupling the free acid is absolutely necessary, use a highly coordinating, bulky biarylphosphine ligand (e.g., XPhos or SPhos) in vast excess to outcompete the substrate for palladium coordination.

Q2: Which catalyst system is optimal for the esterification of the picolinic acid without degrading the 6-chloro group? Causality: Standard Fischer esterification (H₂SO₄/MeOH) requires harsh reflux conditions that can lead to unwanted side reactions or protodehalogenation. Steglich esterification using EDC and a catalytic amount of DMAP (4-Dimethylaminopyridine) is the superior choice. DMAP acts as a nucleophilic catalyst, attacking the EDC-activated acid to form a highly reactive acylpyridinium intermediate. This intermediate rapidly reacts with the alcohol at room temperature, driving the reaction forward without thermal degradation.

Q3: For the esterified substrate, what is the best precatalyst for Buchwald-Hartwig amination or Suzuki-Miyaura coupling? Causality: While the 6-chloro position on an electron-deficient pyridine ring is electronically activated toward oxidative addition, the proximity of the 3-(4-fluorophenyl) group introduces significant steric hindrance. Third-generation (G3) Palladium precatalysts, such as XPhos Pd G3 or BrettPhos Pd G3, are highly recommended. These precatalysts undergo rapid activation under mild, weakly basic conditions to form the active monoligated Pd(0) species, preventing catalyst aggregation (Pd black formation) and suppressing off-target protodehalogenation.

II. Mechanistic Visualizations

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition at 6-Chloro Position Pd0->OxAdd DeadEnd Stable Palladacycle (Catalyst Deactivation) OxAdd->DeadEnd Free Picolinic Acid (Strong Chelation) TransMet Transmetalation (with Boronic Acid) OxAdd->TransMet Esterified Substrate (No Chelation) RedElim Reductive Elimination (Cross-Coupled Product) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 1: Divergent Pd-catalytic pathways showing catalyst sequestration by free picolinic acid.

Troubleshooting Start Low Yield in 6-Chloro Cross-Coupling? CheckAcid Is the carboxylic acid protected? Start->CheckAcid Protect Perform Esterification (EDC/DMAP or H2SO4/MeOH) CheckAcid->Protect No CheckLigand Are you using a bulky, electron-rich ligand? CheckAcid->CheckLigand Yes Protect->CheckLigand SwitchLigand Switch to XPhos, SPhos, or BrettPhos Pd G3 CheckLigand->SwitchLigand No Success Optimal Catalytic Turnover Achieved CheckLigand->Success Yes SwitchLigand->Success

Figure 2: Step-by-step troubleshooting logic for optimizing 6-chloro cross-coupling reactions.

III. Quantitative Data: Catalyst Selection Matrix

To streamline your optimization process, consult the following matrix summarizing the performance of various catalyst systems based on the substrate's protection state.

Reaction TypeSubstrate StateCatalyst / Ligand SystemTemp / TimeExpected YieldPrimary Issue Addressed
Esterification Free AcidEDC·HCl (1.2 eq), DMAP (10 mol%)25°C, 4h>90%Avoids harsh acidic reflux and degradation.
Suzuki-Miyaura Free AcidPd(OAc)₂ (10 mol%), SPhos (20 mol%)100°C, 24h30–45%Partially overcomes picolinate chelation.
Suzuki-Miyaura Methyl EsterXPhos Pd G3 (2–5 mol%)80°C, 6h>85%Prevents Pd sequestration; rapid activation.
Buchwald-Hartwig Methyl EsterBrettPhos Pd G3 (2–5 mol%)90°C, 8h80–90%Overcomes steric hindrance from the 3-aryl group.

IV. Self-Validating Experimental Protocols

Protocol A: DMAP-Catalyzed Protection (Methyl Esterification) Objective: Convert 6-chloro-3-(4-fluorophenyl)picolinic acid to its methyl ester to prevent Pd-sequestration.

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve 1.0 equivalent of 6-chloro-3-(4-fluorophenyl)picolinic acid in anhydrous dichloromethane (DCM, 0.2 M).

  • Reagent Addition: Add anhydrous methanol (5.0 eq), followed by EDC·HCl (1.2 eq). Stir for 5 minutes, then add DMAP (0.1 eq) as the nucleophilic catalyst.

  • Reaction: Stir the mixture at room temperature (25°C) for 4 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (free acid) will streak heavily near the baseline due to its polarity. The successful formation of the acylpyridinium intermediate and subsequent esterification is validated by the appearance of a distinct, less polar spot (Rf ~0.6).

  • Workup: Quench with water. Wash the organic layer with 1M HCl to remove DMAP and urea byproducts. Dry over Na₂SO₄ and concentrate.

Protocol B: XPhos Pd G3-Catalyzed Suzuki-Miyaura Cross-Coupling Objective: Perform a high-yielding C-C bond formation at the 6-chloro position of the protected ester.

  • Preparation: In a nitrogen-filled glovebox, charge a reaction vial with the methyl ester substrate (1.0 eq), the desired arylboronic acid (1.5 eq), and finely milled anhydrous K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add XPhos Pd G3 (0.03 eq). The bulky XPhos ligand facilitates rapid reductive elimination, while the G3 scaffold ensures quantitative generation of the active Pd(0) species.

  • Reaction: Add a degassed solvent mixture of THF/H₂O (10:1, 0.1 M). Seal the vial, remove it from the glovebox, and heat at 80°C for 6 hours with vigorous stirring.

  • Self-Validation Check: The biphasic nature of the reaction requires high-speed stirring (>800 rpm). Visually inspect the reaction: a stable yellow/orange homogeneous organic layer indicates a healthy catalytic cycle. A rapid color change to dark black with precipitate (Pd black) indicates catalyst decomposition, often due to oxygen ingress or insufficient ligand coordination. Validate complete consumption of the aryl chloride via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

V. References

  • Synthetic route to the herbicide Halauxifen-methyl. ChemicalBook.

  • Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. ACS Symposium Series.

  • Palladium-Catalyzed Intramolecular Cross-Coupling of Unactivated C(sp3)–H and C(sp2)–H Bonds. American Chemical Society (ACS).

  • Palladium-Catalyzed Alkyl C–H Bond Activation. National Institutes of Health (NIH).

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 6-chloro-3-(4-fluorophenyl)picolinic Acid

Welcome to the technical support center for 6-chloro-3-(4-fluorophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-chloro-3-(4-fluorophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the thermal stability of this molecule. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity of your experiments and drug substance.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maintain the scientific integrity of your work.

Troubleshooting Guide: Addressing Specific Degradation Issues

This section is structured as a series of common problems encountered in the lab. We diagnose the likely cause and provide actionable solutions based on established physicochemical principles.

Question 1: I am analyzing my sample using Gas Chromatography (GC-MS) and observe multiple new peaks that are not present in my starting material. Has my compound degraded?

Answer: This is a classic case of technique-induced degradation. While your bulk sample may be stable, the high temperatures of the GC injection port (often >250°C) can cause on-instrument thermal degradation of thermally labile molecules like picolinic acids.

  • Underlying Cause: The primary degradation pathway at these temperatures is likely decarboxylation, where the carboxylic acid group is lost as CO₂, or other fragmentation patterns.[1][2] This creates artifactual peaks, leading to an inaccurate assessment of your sample's purity.

  • Immediate Solution: Switch to a "soft" analytical technique that does not require high temperatures. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the recommended method for analyzing this and similar compounds.[3][4] It provides the necessary sensitivity and specificity without inducing thermal breakdown.

  • If You Must Use GC-MS:

    • Lower the Inlet Temperature: Experiment with the lowest possible injection port temperature that still allows for efficient volatilization.

    • Derivatization: Convert the carboxylic acid to a more thermally stable ester (e.g., a methyl or silyl ester). This blocks the acidic proton and reduces the likelihood of decarboxylation.

Question 2: My reaction mixture, which contains 6-chloro-3-(4-fluorophenyl)picolinic acid, is turning dark after prolonged heating, and I'm seeing a significant loss of my starting material upon workup. What is the degradation mechanism?

Answer: You are likely observing bulk thermal degradation. For aromatic carboxylic acids, two primary mechanisms are at play during heating in solution.[1][5]

  • Ionic Decarboxylation: This acid-promoted pathway results in the loss of CO₂ and the formation of 2-chloro-5-(4-fluorophenyl)pyridine. This is often the dominant pathway.

  • Anhydride Formation & Radical Decomposition: Two molecules of the picolinic acid can condense to form an anhydride. This anhydride can then decompose via a free-radical pathway, which may lead to the formation of cross-linked, arylated byproducts, often appearing as insoluble or colored materials.[1][2][5]

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: This is the most critical factor. Determine the minimum temperature required for your desired reaction to proceed.

    • Control the Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen can participate in and accelerate oxidative degradation pathways, especially at elevated temperatures.

    • Solvent Choice: The reaction solvent can influence degradation. The presence of water can help suppress anhydride formation by shifting the equilibrium back towards the acid.[2][5] Hydrogen-donating solvents (like tetralin, though likely not suitable for most pharmaceutical chemistry) have been shown to reduce the formation of cross-linked products from radical pathways.[1][5] Avoid high-boiling aromatic solvents where possible, as they can participate in radical side reactions.

Question 3: My solid 6-chloro-3-(4-fluorophenyl)picolinic acid has developed a slight discoloration after being stored on the lab bench for several weeks. Is it still usable?

Answer: Discoloration is a visual indicator of potential degradation. While the core of the material may still be intact, the surface has likely undergone some level of decomposition due to exposure to light, heat, and/or atmospheric oxygen and moisture.

  • Expert Recommendation: Do not assume the material is viable. Before use, you must re-analyze the compound to confirm its purity and identity.

    • Purity Analysis: Use HPLC-UV or LC-MS to quantify the main peak and detect any new impurity peaks.

    • Identity Confirmation: Use ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm that the primary component is still the correct structure.

  • Preventative Action (See Protocol 1): This highlights the absolute necessity of proper storage. The compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment.[6][7] For long-term storage, placing it in a desiccator at 2-8°C under an inert atmosphere is ideal.

Frequently Asked Questions (FAQs)
  • Q: What is the most likely thermal degradation product of 6-chloro-3-(4-fluorophenyl)picolinic acid?

    • A: The most probable and simplest degradation product is the decarboxylated molecule, 2-chloro-5-(4-fluorophenyl)pyridine , formed by the loss of CO₂. Other more complex byproducts can arise from anhydride-mediated radical pathways.[1][5]

  • Q: What are the ideal storage conditions for this compound in solid and solution forms?

    • A:

      • Solid: Store in a tightly sealed, opaque container in a cool (2-8°C), dry place, preferably within a desiccator. For maximum stability, purge the container with an inert gas like argon or nitrogen before sealing.

      • Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a low-reactivity solvent (e.g., acetonitrile, DMSO) and store at -20°C or -80°C in sealed vials with minimal headspace. Avoid prolonged storage in protic solvents like methanol at room temperature, as esterification can slowly occur.

  • Q: Are there specific reagents or materials to avoid when heating?

    • A: Yes. Avoid strong oxidizing agents, as they can lead to aggressive and unpredictable decomposition.[6] Be cautious with strong bases, which will form the carboxylate salt; while this may enhance the ionic decarboxylation pathway, it can also influence solubility and reactivity.[1][2]

  • Q: How can I set up an experiment to definitively test the thermal stability of my compound in a new formulation?

    • A: A formal thermal stability study is required. Please refer to Protocol 2: Experimental Workflow for Assessing Thermal Stability in the section below for a detailed, step-by-step guide.

Mechanisms, Protocols, and Data
Key Degradation Pathways

The thermal degradation of 6-chloro-3-(4-fluorophenyl)picolinic acid is primarily governed by two competing pathways, especially at temperatures exceeding 150°C.

cluster_main 6-chloro-3-(4-fluorophenyl)picolinic acid cluster_path1 Pathway 1: Decarboxylation cluster_path2 Pathway 2: Anhydride Formation A 2 x Starting Material B Decarboxylated Product (2-chloro-5-(4-fluorophenyl)pyridine) A->B Heat (Δ) - CO₂ D Anhydride Intermediate A->D Heat (Δ) - H₂O C CO₂ E Radical Species D->E Heat (Δ) Radical Initiation F Cross-linked Byproducts E->F Propagation

Caption: Potential thermal degradation pathways for the target compound.

Data Summary: Recommended vs. Problematic Conditions
ParameterRecommended ConditionProblematic ConditionRationale
Temperature Keep below 100°C unless required by reaction kinetics.>150°C, especially for prolonged periods.Higher temperatures significantly accelerate decarboxylation and anhydride formation.[1][8]
Atmosphere Inert (Nitrogen, Argon)Air (Oxygen)Oxygen can participate in and promote oxidative degradation pathways.
Storage (Solid) 2-8°C, Dry, Dark, SealedRoom Temperature, Open to Air/LightPrevents slow degradation from ambient heat, light, and moisture.[6][7]
Analytical Method HPLC, UPLC, LC-MSGas Chromatography (GC)High GC inlet temperatures can cause on-instrument degradation, giving false impurity profiles.[9]
Solvent (Heating) Non-reactive, lowest effective boiling point.High-boiling aromatic solvents.Aromatic solvents can participate in radical side-reactions if anhydride decomposition occurs.[5]
Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, visually inspect the container for an intact seal. Note the certificate of analysis (CoA) purity value.

  • Aliquotting: If you do not intend to use the entire batch at once, aliquot the material into smaller, appropriately sized amber glass vials inside a glove box or low-humidity environment.

  • Inerting: Backfill each vial with a dry, inert gas (e.g., Argon) before tightly sealing the cap. Use caps with chemically resistant liners (e.g., PTFE).

  • Labeling: Clearly label each vial with the compound name, batch number, date, and concentration (if in solution).

  • Storage: Place the sealed vials in a secondary container and store at 2-8°C in a dark, designated location. For long-term archival, -20°C is preferred.

  • Handling: When removing a sample for use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.[10] Use clean tools and weigh the desired amount quickly. Reseal the container promptly after backfilling with inert gas.

Protocol 2: Experimental Workflow for Assessing Thermal Stability

This protocol outlines a forced degradation study to determine the stability of the compound in a specific solvent or formulation.

A Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) B Aliquot into 4 Vials (Control, T1, T2, T3) A->B C Analyze 'Control' Vial Immediately (T=0) by LC-MS B->C T=0 D Incubate T1, T2, T3 Vials at Test Temperature (e.g., 80°C) B->D G Compare Data: - % Remaining of Parent - Appearance of New Peaks - Mass Balance C->G E Remove & Quench Vials at Time Points (e.g., 1h, 4h, 24h) D->E F Analyze Each Time Point by LC-MS E->F F->G

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6-Chloro-3-(4-fluorophenyl)picolinic Acid Coupling

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult structural motifs in medicinal chemistry: t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult structural motifs in medicinal chemistry: the sterically hindered picolinic acid.

The Mechanistic Challenge

Coupling an amine to 6-chloro-3-(4-fluorophenyl)picolinic acid presents a severe dual-modality challenge:

  • Extreme Steric Shielding: The 3-(4-fluorophenyl) group is positioned ortho to the carboxylic acid at the 2-position. This creates a massive steric umbrella over the carbonyl carbon, physically blocking the Bürgi-Dunitz trajectory required for the amine nucleophile to attack.

  • Electronic Deactivation: While standard picolinic acids often benefit from anchimeric assistance (where the basic pyridine nitrogen hydrogen-bonds with the incoming amine to guide it to the carbonyl), the electron-withdrawing 6-chloro substituent drastically reduces the basicity of the pyridine nitrogen, dampening this catalytic proximity effect.

Below is our definitive Q&A troubleshooting guide, validated protocols, and decision workflow to force this coupling to completion.

🛠️ Troubleshooting FAQs

Q1: I am using standard EDC/HOBt coupling conditions, but my conversion is stalled at <10%. What is going wrong? A: Carbodiimide-based reagents like EDC form an O-acylisourea intermediate. For highly sterically hindered substrates like 3-substituted picolinic acids, the bulky intermediate cannot easily undergo aminolysis. Because the desired pathway is physically blocked, the reaction stalls, and the intermediate undergoes a 1,3-rearrangement to form an unreactive N-acylurea dead-end[1]. Actionable Fix: Abandon carbodiimides. Escalate to highly reactive aminium/uronium salts (e.g., HATU) or mixed anhydride generators (e.g., T3P).

Q2: I switched to HATU, but LC-MS shows a major byproduct with a mass of +98 Da relative to my amine. Where is my product? A: You are observing the guanidinylation of your amine[2]. Because the 3-(4-fluorophenyl) group heavily hinders the carboxylic acid, the formation of the active OAt ester is kinetically slow. If your amine is added too early or is highly nucleophilic, it will bypass the acid entirely and attack the electrophilic carbon of the HATU reagent itself, forming a stable 1,1,3,3-tetramethylguanidine byproduct (+98 Da)[2],[3]. Actionable Fix: You must pre-activate the picolinic acid with HATU and your base (e.g., DIEA) for at least 30 minutes before adding the amine.

Q3: Pre-activation with HATU still results in poor yields. How do I completely bypass uronium-based side reactions? A: Switch to T3P (Propylphosphonic anhydride) . T3P operates via a completely different mechanism, converting the carboxylic acid into a highly reactive mixed phosphonic anhydride[1]. Because T3P does not contain a uronium moiety, guanidinylation is mechanistically impossible[4]. Furthermore, T3P is exceptionally effective for sterically hindered substrates when paired with a coordinating base like pyridine, which acts as a nucleophilic catalyst without providing destructive basicity[4].

Q4: My amine is secondary and highly hindered. Even T3P is stalling. What is the ultimate escalation? A: When both coupling partners are sterically hindered, you must minimize the steric bulk of the activating group itself. The Acid Chloride method is the ultimate brute-force escalation. By converting the picolinic acid to its acid chloride using oxalyl chloride and catalytic DMF, you replace bulky activating groups with a single, highly electronegative chlorine atom. This provides the highest possible electrophilicity with the lowest steric penalty at the transition state[1].

📊 Quantitative Strategy Comparison

Coupling StrategyActive Intermediate FormedSteric ToleranceRisk of Amine ModificationRecommended Base
EDC / HOBt O-acylisoureaLowLowDIEA or NMM
HATU / HOAt OAt Active EsterHighHigh (Guanidinylation)DIEA or TMP
T3P (50% in EtOAc) Mixed Phosphonic AnhydrideVery HighNonePyridine
Oxalyl Chloride Acid ChlorideExtreme NoneDIEA or Pyridine

🧪 Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Amidation (The "Sweet Spot" Method)

Causality: T3P forms a mixed anhydride that is highly reactive but stable enough to prevent degradation. Pyridine is utilized because its lone pair acts as a nucleophilic catalyst, accelerating the reaction without causing base-mediated side reactions[4].

  • Preparation: Dissolve 6-chloro-3-(4-fluorophenyl)picolinic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous EtOAc (0.2 M). Reasoning: EtOAc is the commercial solvent for T3P, preventing solvent-exchange precipitation issues.

  • Base Addition: Add anhydrous pyridine (3.0 eq) and stir at 0 °C for 5 minutes.

  • Activation: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 eq). Reasoning: Slow addition controls the exotherm and prevents localized reagent crashing.

  • Self-Validation Check: After 2 hours at room temperature, take a 5 µL aliquot, dilute in 1 mL acetonitrile, and inject into LC-MS. You should observe >90% consumption of the picolinic acid mass. If unreacted acid remains, heat the reaction to 60 °C for 4 hours.

  • Workup: Wash the organic layer with 1M HCl, then saturated NaHCO₃. Reasoning: T3P byproducts are highly water-soluble phosphonic acids, ensuring a clean phase separation.

Protocol B: Acid Chloride Generation (The Brute-Force Escalation)

Causality: Replaces bulky activating groups with a single chlorine atom, drastically lowering the steric penalty during the amine's nucleophilic attack[1].

  • Preparation: Suspend the picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under a nitrogen atmosphere.

  • Catalysis: Add 2 drops of anhydrous DMF. Reasoning: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate, the true active chlorinating species.

  • Chlorination: Slowly add oxalyl chloride (1.5 eq) at 0 °C. Stir at room temperature until gas evolution ceases (approx. 2 hours).

  • Self-Validation Check: Take a 10 µL aliquot and quench it into 500 µL of anhydrous methanol containing DIEA. Analyze by LC-MS. The presence of the methyl ester mass confirms successful acid chloride formation.

  • Coupling: Concentrate the reaction to dryness under reduced pressure to remove excess oxalyl chloride. Redissolve in DCM, cool to 0 °C, and add the amine (1.2 eq) followed by N,N-diisopropylethylamine (DIEA) (3.0 eq). Stir for 4 hours.

🗺️ Decision Workflow

G Start Target: 6-chloro-3-(4-fluorophenyl) picolinic acid coupling CheckAmine Is the amine nucleophile sterically hindered? Start->CheckAmine PathA Primary / Unhindered Amine CheckAmine->PathA No PathB Secondary / Hindered Amine CheckAmine->PathB Yes HATU HATU + HOAt + DIEA (Pre-activate 30 mins) PathA->HATU HATUSuccess Conversion > 80%? HATU->HATUSuccess T3P T3P (50% in EtOAc) + Pyridine (Heat to 60°C if needed) HATUSuccess->T3P No (Guanidinylation) Product Desired Amide Isolated HATUSuccess->Product Yes PathB->T3P T3PSuccess Conversion > 80%? T3P->T3PSuccess AcidChloride Acid Chloride Generation (Oxalyl Chloride + cat. DMF) T3PSuccess->AcidChloride No (Stalled) T3PSuccess->Product Yes AcidChloride->Product

Decision workflow for sterically hindered picolinic acid amide coupling.

📚 References[1] Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison Guide: Validating LC-MS/MS Methods for 6-chloro-3-(4-fluorophenyl)picolinic acid Quantification

As a Senior Application Scientist, establishing a robust, reproducible, and regulatory-compliant bioanalytical assay is a rigorous exercise in physicochemical logic. 6-chloro-3-(4-fluorophenyl)picolinic acid (CAS: 121438...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust, reproducible, and regulatory-compliant bioanalytical assay is a rigorous exercise in physicochemical logic. 6-chloro-3-(4-fluorophenyl)picolinic acid (CAS: 1214381-04-0) is a critical halogenated intermediate and metabolite[1]. Accurately quantifying this compound in complex biological matrices (e.g., plasma, serum) requires navigating its specific ionization behaviors, mitigating matrix suppression, and adhering strictly to the International Council for Harmonisation (ICH) M10 guidelines[2].

This guide objectively compares analytical platforms and sample preparation methodologies, providing step-by-step, self-validating protocols to ensure absolute scientific integrity.

Physicochemical Causality & Ionization Strategy

Before selecting a mass spectrometry platform or extraction method, we must analyze the molecule's intrinsic properties. 6-chloro-3-(4-fluorophenyl)picolinic acid contains a carboxylic acid moiety with a predicted pKa of approximately 2.95[1], alongside lipophilic halogenated rings.

This dual nature dictates our chromatographic and ionization strategies. Standard picolinic acid derivatives often suffer from poor retention and severe peak tailing on standard C18 columns due to secondary interactions with residual silanols[3]. To mitigate this, we must control the mobile phase pH to dictate the molecule's ionization state.

IonizationLogic Compound 6-chloro-3-(4-fluorophenyl) picolinic acid pKa ~ 2.95 pH_Low Mobile Phase pH < 2.95 (e.g., 0.1% Formic Acid) Compound->pH_Low pH_High Mobile Phase pH > 4.0 (e.g., 10mM Ammonium Acetate) Compound->pH_High State_Low Protonated Nitrogen Neutral Carboxylic Acid pH_Low->State_Low State_High Deprotonated Carboxylic Acid (Anion) pH_High->State_High Mode_Pos ESI Positive Mode (+) [M+H]+ Detection State_Low->Mode_Pos Mode_Neg ESI Negative Mode (-) [M-H]- Detection State_High->Mode_Neg

Caption: Physicochemical logic dictating mobile phase pH and electrospray ionization (ESI) mode selection.

Expert Insight: While negative electrospray ionization (ESI-) seems intuitive for a carboxylic acid, utilizing a highly acidic mobile phase (0.1% formic acid) neutralizes the acid group, drastically improving reverse-phase retention. Simultaneously, the pyridine nitrogen protonates, allowing for highly sensitive detection in ESI positive mode (ESI+)[4].

Analytical Platform Comparison: QqQ vs. Q-TOF

When validating an assay under ICH M10, the choice of mass analyzer fundamentally impacts the assay's dynamic range and susceptibility to matrix interference. We compare the gold-standard Triple Quadrupole (QqQ) against High-Resolution Mass Spectrometry (HRMS/Q-TOF).

Quantitative Performance Data Summary
ParameterTriple Quadrupole (QqQ) - MRM ModeQ-TOF HRMS - PRM ModeCausality / Scientific Impact
Sensitivity (LLOQ) 0.5 - 1.0 ng/mL5.0 - 10.0 ng/mLQqQ utilizes dual mass-filtering (Q1 and Q3) to maximize the signal-to-noise ratio for targeted ions[5].
Linear Dynamic Range 4 to 5 orders of magnitude2 to 3 orders of magnitudeQqQ detectors do not saturate as quickly as TOF digitizers, allowing for a broader calibration curve without dilution[2].
Mass Accuracy Nominal mass (~0.7 Da resolution)Exact mass (< 5 ppm error)Q-TOF distinguishes isobaric endogenous matrix interferences that share the same nominal mass, reducing false positives[3].
Method Development Requires collision energy optimizationMinimal optimization requiredQ-TOF captures all fragments in high resolution, allowing post-acquisition data mining.

Verdict: For routine, high-throughput quantification of 6-chloro-3-(4-fluorophenyl)picolinic acid in clinical or preclinical matrices, QqQ operating in Multiple Reaction Monitoring (MRM) is the superior choice due to its expansive linear range and absolute sensitivity[5].

Sample Preparation Workflows: SPE vs. LLE

A bioanalytical method is only as reliable as its sample preparation. We compare Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) against Acidified Liquid-Liquid Extraction (LLE).

The Self-Validating System Principle

Trustworthiness requires that every protocol be self-validating. In both methods below, a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a 13C6​ -labeled analog—is spiked into the raw biological matrix before any processing[4]. Because the SIL-IS shares identical physicochemical properties with the analyte, any extraction loss or ionization suppression is proportionally mirrored. The final quantification relies on the ratio of Analyte/SIL-IS, mathematically canceling out procedural variables and validating every single sample injection.

Protocol 1: Mixed-Mode Anion Exchange (MAX) SPE (Recommended)

This method exploits the molecule's anionic state at high pH.

  • Spiking: Aliquot 100 µL of plasma. Spike with 10 µL of SIL-IS working solution. Vortex for 30 seconds.

  • Pre-treatment: Add 100 µL of 2% ammonium hydroxide. (Causality: Raises the pH to ~10, well above the pKa of 2.95, ensuring the carboxylic acid is fully deprotonated for optimal binding to the anion-exchange resin).

  • Conditioning: Condition the MAX SPE plate with 1 mL methanol, followed by 1 mL water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash with 1 mL of 5% ammonium hydroxide, followed by 1 mL of 100% methanol. (Causality: The basic wash removes neutral/basic interferences. The methanol wash strips away hydrophobic neutral lipids and phospholipids. The target analyte remains locked to the resin via strong ionic bonds).

  • Elution: Elute with 2 x 500 µL of 2% formic acid in methanol. (Causality: The low pH neutralizes the carboxylic acid, breaking the ionic bond and releasing the purified analyte).

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Protocol 2: Acidified Liquid-Liquid Extraction (LLE)
  • Spiking: Aliquot 100 µL of plasma and spike with 10 µL of SIL-IS.

  • Acidification: Add 50 µL of 1% formic acid. (Causality: Lowers the pH below 2.95, neutralizing the molecule to maximize its partition coefficient into the organic phase).

  • Extraction: Add 1 mL of ethyl acetate. Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean plate, evaporate, and reconstitute.

Extraction Efficiency and Matrix Effect Comparison
ParameterMAX SPEAcidified LLE
Absolute Recovery > 92% (Highly consistent)~ 75% (Variable)
Matrix Effect (Ion Suppression) < 5% (Negligible)15 - 25% (Moderate suppression)
Phospholipid Removal Excellent (Removed during MeOH wash)Poor (Co-extracted into ethyl acetate)
Cost & Throughput Higher cost, highly automatableLow cost, labor-intensive

ICH M10 Bioanalytical Method Validation Framework

To ensure regulatory compliance, the chosen LC-MS/MS method must be validated according to the ICH M10 guidelines[2].

G cluster_prep Sample Preparation Alternatives cluster_ms MS Platform Alternatives Start Biological Matrix (Plasma/Serum) Spike Spike SIL-IS (Self-Validation) Start->Spike SPE Mixed-Mode SPE (MAX) High Selectivity Spike->SPE LLE Acidified LLE Cost-Effective Spike->LLE LC UHPLC Separation (C18, Acidic Mobile Phase) SPE->LC LLE->LC QqQ QqQ MS/MS (MRM) Max Sensitivity & LDR LC->QqQ QTOF Q-TOF HRMS (PRM) High Mass Accuracy LC->QTOF Val ICH M10 Validation (Accuracy, Precision, Matrix Effect) QqQ->Val QTOF->Val

Caption: Workflow comparing sample preparation and MS platforms for ICH M10-compliant quantification.

Core Validation Parameters
  • Selectivity and Specificity: Analyze blank matrix from 6 individual sources (including lipemic and hemolyzed lots). Causality: Ensures no endogenous compounds elute at the retention time of 6-chloro-3-(4-fluorophenyl)picolinic acid, preventing false positives[2].

  • Matrix Effect (ME): Calculated using the IS-normalized Matrix Factor (MF). The Coefficient of Variation (CV) of the IS-normalized MF across the 6 lots must be ≤ 15%. Causality: Proves that individual patient variations in lipid profiles do not cause variable ion suppression in the ESI source[2].

  • Calibration Curve & LLOQ: The Lower Limit of Quantification (LLOQ) must have a signal-to-noise ratio ≥ 5. Accuracy must be within ±20% of the nominal concentration at the LLOQ, and ±15% for all other calibration standards.

  • Accuracy and Precision (A&P): Evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) across three separate analytical runs. Intra-run and inter-run precision (%CV) must be ≤ 15% (≤ 20% for LLOQ)[5].

Conclusion

For the rigorous quantification of 6-chloro-3-(4-fluorophenyl)picolinic acid, a Triple Quadrupole (QqQ) LC-MS/MS platform coupled with Mixed-Mode Anion Exchange (MAX) SPE provides the most robust, ICH M10-compliant workflow. By leveraging the molecule's pKa to control retention and ionization, and by utilizing a SIL-IS to create a self-validating extraction system, researchers can eliminate matrix effects and ensure absolute data integrity in critical drug development and pharmacokinetic studies.

References

  • Measurement of kynurenine pathway metabolites by tandem mass spectrometry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies Source: MDPI (Molecules) URL:[Link]

  • LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain Source: Bioanalysis (Taylor & Francis) URL:[Link]

  • A Novel Liquid Chromatography–Tandem Mass Spectrometry Method to Quantify Tryptophan and Its Major Metabolites in Serum to Support Biomarker Studies in Patients with Cancer Undergoing Immunotherapy Source: MDPI (Metabolites) URL:[Link]

Sources

Comparative

Comparative Efficacy of 6-Aryl-Picolinate Herbicides: A New Frontier in Synthetic Auxin Chemistry

An In-Depth Technical Guide Authored for Researchers, Scientists, and Agrochemical Development Professionals This guide provides a comprehensive analysis of the 6-aryl-picolinate class of herbicides, a novel family of sy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Agrochemical Development Professionals

This guide provides a comprehensive analysis of the 6-aryl-picolinate class of herbicides, a novel family of synthetic auxins built around a core 6-aryl-substituted picolinic acid structure, such as 6-chloro-3-(4-fluorophenyl)picolinic acid. These compounds, commercialized primarily as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active) , represent a significant advancement in weed management. They offer high efficacy at low use rates, a unique spectrum of weed control, and a valuable tool for managing herbicide-resistant biotypes. This document delves into their mechanism of action, presents comparative efficacy data from field and laboratory studies, and provides standardized protocols for evaluation.

Part 1: A Differentiated Mechanism of Action

Synthetic auxin herbicides function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to epinasty, disorganized growth, and eventual plant death.[1][2] The 6-aryl-picolinates belong to the Herbicide Resistance Action Committee (HRAC) Group 4 (formerly Group O) but exhibit a distinct molecular interaction that sets them apart from older auxins like 2,4-D or dicamba.[3]

The primary site of action for auxinic herbicides is the TIR1/AFB family of F-box co-receptor proteins. Upon binding, the herbicide-receptor complex recruits an Aux/IAA transcriptional repressor, targeting it for ubiquitination and subsequent degradation by the 26S proteasome. This removes the repressor, allowing auxin response genes to be expressed uncontrollably, which disrupts normal plant development.

A key differentiator for the picolinate class is its high affinity for the AFB5 (Auxin-Signaling F-Box 5) receptor, whereas traditional auxins like 2,4-D primarily target the TIR1 receptor.[4][5][6] This preferential binding to a different member of the receptor family is believed to contribute to their unique efficacy profile and their ability to control certain weeds that have developed resistance to other synthetic auxins.

Auxin_Signaling_Pathway cluster_nucleus Plant Cell Nucleus Auxin Arylpicolinate Herbicide (e.g., Halauxifen) AFB5 AFB5 Co-Receptor Auxin->AFB5 Binds with high affinity AuxIAA Aux/IAA Repressor AFB5->AuxIAA Forms complex with Ub Ubiquitin AFB5->Ub Recruits Ubiquitin (via SCF complex) ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome Degraded DNA Auxin Response Element (ARE) on DNA ARF->DNA Binds to ARF->DNA Activates Transcription Uncontrolled Gene Transcription DNA->Transcription Leads to Ub->AuxIAA Tags for degradation Growth Disrupted Growth & Plant Death Transcription->Growth Results in

Caption: Arylpicolinate mechanism of action via the AFB5 receptor complex.

Part 2: Comparative Efficacy in Key Agricultural Systems

The performance of 6-aryl-picolinates has been rigorously evaluated across various crops and geographies. They provide robust control of many key broadleaf weeds, including those resistant to other herbicide modes of action.

A. Cereal Grains (Wheat & Barley)

Halauxifen-methyl (Arylex™ active) is a leading post-emergence herbicide in cereals. It is distinguished by its broad-spectrum activity and consistent efficacy, even under cool temperature conditions that can hinder the performance of other herbicides.[7] This provides growers with a wider application window. Field studies demonstrate its superiority or equivalence to standard herbicides, particularly against difficult-to-control and herbicide-resistant weeds.

Table 1: Comparative Efficacy of Halauxifen-methyl in Winter Cereals

Weed Species Halauxifen-methyl + Fluroxypyr Fluroxypyr + MCPA (Standard) 2,4-D (Standard) Source(s)
Lamium amplexicaule (Deadnettle) 95-100% 80-90% 75-85% [8]
Papaver rhoeas (Corn Poppy) 98-100% 90-95% 85-95% [7][8]
Stellaria media (Chickweed) 95-100% 90-98% 80-90% [7]
Conyza bonariensis (Fleabane) 90-95% 70-80% 65-75% [8]

| ALS-Resistant P. rhoeas | 98-100% | 90-95% | 85-95% |[7] |

Data synthesized from multiple field trials. Efficacy is represented as percent visual control.

B. Rice Production

Florpyrauxifen-benzyl (Rinskor™ active) is a novel herbicide for post-emergence weed control in rice.[9] It is particularly valuable for its effectiveness against weeds that have developed resistance to other herbicides commonly used in rice cultivation, such as those in the ALS inhibitor class.[10]

In field trials, florpyrauxifen-benzyl has demonstrated excellent control of major rice weeds. For example, studies on Commelina benghalensis showed that a tank mix of florpyrauxifen-benzyl with glyphosate provided significantly better control (up to 92%) compared to treatments with other synthetic auxins, which did not exceed 55.5% efficacy.[11] Similarly, it provides effective control of barnyard grass (Echinochloa crus-galli) and other problematic species like Leptochloa chinensis and Monochoria vaginalis, with control percentages often exceeding 90%.[9]

C. Pre-Plant Burndown Applications

The management of fall-emerged and spring weeds prior to planting no-till crops like soybean is critical. Halauxifen-methyl has proven highly effective in this niche, especially for controlling glyphosate-resistant (GR) weeds.[12]

Studies have shown that herbicide programs based on halauxifen-methyl provide robust control of GR horseweed (Erigeron canadensis) and common ragweed (Ambrosia artemisiifolia).[12] While effective alone on these key species, its spectrum of control is broadened when tank-mixed with other herbicides like 2,4-D or dicamba.[12] An important advantage of halauxifen-methyl is its favorable crop safety profile, with studies showing only minor, transient phytotoxicity to soybeans even with short pre-plant intervals, which did not impact final grain yield.[12]

Part 3: A Tool for Herbicide Resistance Management

The widespread evolution of weed resistance to herbicides, particularly glyphosate (Group 9) and ALS inhibitors (Group 2), is a primary threat to agricultural productivity. The introduction of the 6-aryl-picolinates provides a crucial tool for managing these resistant populations.[1]

However, the threat of resistance to this new chemical family is real. A biotype of Echinochloa crus-galli in China was identified with an 11.89-fold resistance to florpyrauxifen-benzyl.[10] Research suggests this is a case of metabolic cross-resistance, where resistance mechanisms that evolved in response to older herbicides (like ALS inhibitors) can also confer resistance to new compounds, even before they are widely used.[13]

This underscores the importance of proactive stewardship. To preserve the efficacy of 6-aryl-picolinates, they must be integrated into a comprehensive weed management program that includes the rotation of herbicide modes of action, the use of tank-mixes with other effective herbicides, and the incorporation of non-chemical control methods.

Resistance_Management Start Weed Management Decision Scout Scout Fields: Identify Weed Spectrum & Resistance History Start->Scout Select Select Herbicide Program Scout->Select ArylPico Use Arylpicolinate (Group 4) for Broadleaf Control Select->ArylPico NonChem Incorporate Non-Chemical Methods (Tillage, Cover Crops) Select->NonChem Principle 3: Integrate Methods TankMix Tank-Mix with Different Mode of Action (MoA) (e.g., Glyphosate - Group 9) ArylPico->TankMix Principle 1: Use Mixtures Rotate Rotate MoA in Subsequent Seasons (e.g., Use PPO Inhibitor - Group 14) ArylPico->Rotate Principle 2: Rotate MoAs Evaluate Evaluate Efficacy & Monitor for Escapes TankMix->Evaluate Rotate->Evaluate NonChem->Evaluate Evaluate->Scout Feedback Loop Success Sustainable Weed Control Evaluate->Success If Effective

Caption: Integrated strategy for managing herbicide resistance.

Part 4: Experimental Protocol: Whole-Plant Dose-Response Assay

To ensure trustworthy and reproducible efficacy data, standardized methodologies are essential. The following protocol describes a whole-plant dose-response assay to determine the herbicide dose required to inhibit plant growth by 50% (GR₅₀), a key metric for comparing herbicide efficacy and characterizing resistance.

Objective: To quantify the post-emergence herbicidal activity of 6-aryl-picolinates compared to alternative herbicides on a target weed species.

Methodology:

  • Plant Propagation:

    • Sow seeds of the target weed species (e.g., Echinochloa crus-galli) in plastic pots (e.g., 7.5 cm diameter) filled with a sterilized soil or potting mix.

    • Cover seeds with a thin layer of soil and lightly water.

    • Grow plants in a controlled environment (greenhouse or growth chamber) with standardized temperature (e.g., 35°C/20°C day/night), light, and humidity.[10]

    • Thin seedlings to a uniform number per pot (e.g., 5 plants) after emergence.

  • Herbicide Application:

    • Grow plants until they reach a specific growth stage (e.g., 3-4 leaf stage).

    • Prepare stock solutions of the test herbicides (e.g., florpyrauxifen-benzyl, quinclorac, 2,4-D).

    • Create a series of dilutions to achieve a range of application rates that will bracket the expected GR₅₀ value (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate).

    • Apply herbicides using a calibrated track sprayer designed for laboratory use. Ensure a consistent spray volume (e.g., 300 L/ha) and pressure to achieve uniform coverage.[9]

    • Include an untreated control for comparison. Replicate each treatment at least four times.

  • Evaluation and Data Collection:

    • Return treated plants to the controlled environment.

    • At a set time point after treatment (e.g., 21 days), visually assess weed control on a scale of 0% (no effect) to 100% (complete plant death).

    • Harvest the above-ground biomass for each pot.

    • Dry the biomass in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved.

    • Record the dry weight for each replicate.

  • Data Analysis:

    • Calculate the percent growth reduction for each replicate relative to the mean dry weight of the untreated control.

    • Use a statistical software package (e.g., R with the 'drc' package) to fit a non-linear regression model (e.g., a three or four-parameter log-logistic model) to the dose-response data.

    • From the fitted model, calculate the GR₅₀ value and its corresponding 95% confidence interval for each herbicide. This value allows for direct, quantitative comparison of herbicidal potency.

Experimental_Workflow Start Start: Plant Propagation Grow Grow Target Weeds to 3-4 Leaf Stage Start->Grow Spray Apply Herbicides with Calibrated Track Sprayer Grow->Spray Prepare Prepare Herbicide Dose Range Prepare->Spray Incubate Incubate in Controlled Environment (21 days) Spray->Incubate Harvest Harvest Above-Ground Biomass Incubate->Harvest Dry Dry Biomass to Constant Weight Harvest->Dry Analyze Statistical Analysis: Non-linear Regression Dry->Analyze End End: Determine GR50 Values for Efficacy Comparison Analyze->End

Caption: Workflow for a whole-plant dose-response assay.

Conclusion

The 6-aryl-picolinate class of herbicides, derived from core structures like 6-chloro-3-(4-fluorophenyl)picolinic acid, represents a pivotal innovation in chemical weed control. Their differentiated mechanism of action, high potency at low application rates, and effectiveness against many herbicide-resistant broadleaf weeds make them indispensable in modern agriculture.[4] Comparative data clearly demonstrate their superior or equivalent performance against older synthetic auxins and other herbicide classes in cereals, rice, and burndown applications.[7][11][12] To ensure their long-term viability, these powerful tools must be used judiciously within integrated resistance management programs.

References

  • Author Unknown. (n.d.). Halauxifen-methyl a new herbicide for the control of broadleaf weeds in cereals. CABI.
  • Rizal, A., et al. (n.d.). Evaluation of Florpyrauxifen-Benzyl Herbicides for Control on Common Weeds in Transplanted Rice. Proceeding RSF Press.
  • Author Unknown. (n.d.). Efficacy of Halauxifen-Methyl for Management of Glyphosate-Resistant Weeds and Soybean Crop Safety. Purdue e-Pubs.
  • Author Unknown. (n.d.). Halauxifen-methyl. Minnesota Department of Agriculture.
  • Author Unknown. (n.d.). Combination of Arylex (halauxifen-methyl) + fluroxypyr for broadleaf weed control in winter cereals and fallow. Twentieth Australasian Weeds Conference.
  • Health Canada. (2014, September 16). Halauxifen-Methyl. Canada.ca.
  • Li, Y., et al. (2023, February 27). Comparative Transcriptome Analysis of the Differential Effects of Florpyrauxifen-Benzyl Treatment on Phytohormone Transduction between Florpyrauxifen-Benzyl-Resistant and -Susceptible Barnyard Grasses (Echinochloa crus-galli (L.) P. Beauv). MDPI.
  • Author Unknown. (n.d.). Efficacy of florpyrauxifen-benzyl and other herbicides in the control of Commelina benghalensis. SciELO.
  • APVMA. (2018, March 10). Public Release Summary on the evaluation of the new active florpyrauxifen-benzyl (Rinskor™) in the Product GF-3301 Herbicide. APVMA.
  • Author Unknown. (2023, February 27). Metabolic cross-resistance to florpyrauxifen-benzyl in barnyardgrass (Echinochloa crus-galli) evolved before the commercialization of Rinskor™. Weed Science - Cambridge University Press & Assessment.
  • Liu, X., et al. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC.
  • Yang, G., et al. (2021, May 15). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. PubMed.
  • Epp, J. B., et al. (2019, August 5). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Organic Process Research & Development - ACS Publications.
  • Feng, J., et al. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC.
  • Feng, J., et al. (2025, February 23). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI.
  • Author Unknown. (n.d.). Application Notes and Protocols: 3-Chloro-4-fluoroaniline in the Agrochemical Industry. Benchchem.
  • Debona, D., et al. (2019, December 15). Picolinic acid spray stimulates the antioxidative metabolism and minimizes impairments on photosynthesis on wheat leaves infected by Pyricularia oryzae. PubMed.
  • Author Unknown. (n.d.). Design, synthesis and mode of action of novel 3‐ chloro‐6‐pyrazolyl picolinate derivatives as herbicide cand… OUCI.
  • Busi, R., et al. (2017, December 5). Weed Resistance to Synthetic Auxin Herbicides. Weed Science Society of America.

Sources

Validation

benchmark testing 6-chloro-3-(4-fluorophenyl)picolinic acid against standard kinase inhibitors

A Comparative Benchmarking Guide for Novel Kinase Inhibitors A Note on the Analyte: 6-chloro-3-(4-fluorophenyl)picolinic acid Initial analysis of the requested topic revealed a fundamental discrepancy with established sc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Benchmarking Guide for Novel Kinase Inhibitors

A Note on the Analyte: 6-chloro-3-(4-fluorophenyl)picolinic acid

Initial analysis of the requested topic revealed a fundamental discrepancy with established scientific literature. The compound 6-chloro-3-(4-fluorophenyl)picolinic acid is not recognized as a kinase inhibitor. Instead, it is the primary active metabolite of the herbicide halauxifen-methyl. Its mechanism of action is that of a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) to disrupt plant growth, primarily by targeting the F-box protein AFB5, an auxin receptor.

Given that a direct benchmark against kinase inhibitors would be scientifically unfounded, this guide has been adapted to fulfill the user's core requirement for a comparative framework. We will proceed with a hypothetical, yet scientifically rigorous, benchmark analysis of a novel kinase inhibitor, designated "Compound X" . This guide will serve as a template for researchers, scientists, and drug development professionals on how to structure and execute a comparative study of a new kinase inhibitor against established standards.

Benchmarking a Novel Kinase Inhibitor: "Compound X" Against Standard Kinase Inhibitors

Authored by: A Senior Application Scientist

Introduction and Rationale

The discovery of novel protein kinase inhibitors is a cornerstone of modern drug development, particularly in oncology. Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a frequent driver of disease. Consequently, the precise characterization of a new inhibitor's potency, selectivity, and mechanism of action is paramount.

This guide provides a comprehensive framework for the initial biochemical characterization of a novel, hypothetical kinase inhibitor, "Compound X". The objective is to benchmark its performance against a curated panel of standard kinase inhibitors with distinct selectivity profiles. This comparative approach is essential for contextualizing the inhibitor's potential and guiding its future development.

The Causality Behind Experimental Choices:

The selection of benchmark inhibitors is critical. We have chosen three standards to represent a spectrum of activity:

  • Staurosporine: A natural product that acts as a potent, broad-spectrum (non-selective) ATP-competitive kinase inhibitor. It serves as a powerful positive control for assay performance and provides a baseline for the maximum potency achievable in a given assay.

  • Dasatinib: A multi-targeted inhibitor that potently inhibits the BCR-ABL fusion protein and Src family kinases (SFKs). It represents a clinically successful drug with a defined, yet relatively broad, selectivity profile.

  • Gefitinib: A selective, first-generation inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It exemplifies a targeted therapy effective against cancers with specific activating mutations in its target kinase.

By comparing Compound X to these standards, we can rapidly ascertain its relative potency and begin to infer its selectivity profile—is it a broad-spectrum inhibitor like Staurosporine, a multi-targeted agent like Dasatinib, or a selective inhibitor like Gefitinib?

Experimental Design and Methodologies

A robust and reproducible in vitro kinase assay is the foundation of any inhibitor characterization study. For this guide, we will detail the use of the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. This method is highly sensitive, compatible with a wide range of kinases and ATP concentrations, and suitable for high-throughput screening.

Overall Experimental Workflow

The workflow is designed to first determine the half-maximal inhibitory concentration (IC50) of Compound X and the standard inhibitors against a panel of kinases. This provides a quantitative measure of potency.

G cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis prep_inh Prepare serial dilutions of Compound X & Standards dispense Dispense reagents into 384-well plate prep_inh->dispense prep_kin Prepare Kinase/Substrate and ATP solutions prep_kin->dispense incubate_kin Incubate at RT (Kinase Reaction) dispense->incubate_kin add_adpglo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubate_kin->add_adpglo incubate_adp Incubate 40 min at RT add_adpglo->incubate_adp add_detect Add Kinase Detection Reagent (Convert ADP to ATP) incubate_adp->add_detect incubate_lum Incubate 30-60 min at RT add_detect->incubate_lum read_lum Read Luminescence incubate_lum->read_lum calc_ic50 Normalize data and fit dose-response curves read_lum->calc_ic50 det_ic50 Determine IC50 values calc_ic50->det_ic50

Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format. All steps should be performed at room temperature unless otherwise specified.

A. Reagent Preparation:

  • Assay Buffer: Prepare a suitable kinase reaction buffer. A generic buffer could be 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA. The optimal buffer will be kinase-dependent.

  • Compound Dilutions:

    • Prepare 10 mM stock solutions of Compound X, Staurosporine, Dasatinib, and Gefitinib in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series for each compound in DMSO. This will be your "source plate".

    • Prepare an intermediate dilution plate by diluting the source plate into Assay Buffer to achieve a 4X final assay concentration.

  • ATP Solution: Prepare a 4X ATP solution in Assay Buffer. The concentration should be at or near the Km of the specific kinase being tested to ensure accurate determination of ATP-competitive inhibition. For this example, we'll use a final concentration of 100 µM ATP, so the 4X solution will be 400 µM.

  • Kinase/Substrate Solution: Prepare a 2X solution of the kinase and its specific substrate in Assay Buffer. The optimal concentration of each should be determined empirically to ensure the reaction is in the linear range.

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol (Promega, #V9101).

B. Assay Procedure:

  • Compound Dispensing: Add 5 µL of the 4X compound dilutions (from the intermediate plate) to the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Addition: Add 10 µL of the 2X Kinase/Substrate solution to all wells except the "no enzyme" controls.

  • Reaction Initiation: Add 5 µL of the 4X ATP solution to all wells to start the kinase reaction. The total reaction volume is 20 µL.

  • Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Mix and incubate for 40 minutes.

  • ADP Detection: Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP and initiate the luminescence reaction. Mix and incubate for 30-60 minutes.

  • Signal Measurement: Measure the luminescence using a plate reader.

C. Self-Validating System & Trustworthiness:

This protocol incorporates several controls to ensure data integrity:

  • Positive Control (No Inhibitor): Wells containing enzyme but only the DMSO vehicle. This defines the 100% activity level.

  • Negative Control (Max Inhibition): Wells containing a high concentration of a potent inhibitor (like Staurosporine). This defines the 0% activity level.

  • Background Control (No Enzyme): Wells without kinase. This measures the background signal from the reagents, which should be subtracted from all other readings.

  • Z'-factor Calculation: The Z'-factor is a statistical measure of assay quality, calculated from the positive and negative controls. A Z' > 0.5 is indicative of a robust and reliable assay.

Comparative Data Analysis

The raw luminescence data is processed to determine the IC50 value for each inhibitor against each kinase.

  • Normalization: The data is normalized to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

  • Curve Fitting: The normalized data is plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis using a four-parameter logistic equation is applied to generate a dose-response curve.

  • IC50 Determination: The IC50 is the concentration of an inhibitor that reduces enzyme activity by 50%. This value is directly derived from the fitted curve.

Hypothetical Performance Data of Compound X

The following table summarizes the hypothetical IC50 values (in nM) for Compound X and the standard inhibitors against a representative panel of kinases.

KinaseCompound X (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)Gefitinib (IC50, nM)
EGFR 5.2 6.5>10,0008.1
Src 8,5007.20.8 >10,000
Abl >10,00020.10.6 >10,000
PKCα >10,0002.1 5,200>10,000
CDK2 9,8008.83,500>10,000

Discussion and Interpretation of Results

  • Potency and Selectivity: Compound X demonstrates high potency against EGFR, with an IC50 value of 5.2 nM. This is comparable to the well-established EGFR inhibitor, Gefitinib (8.1 nM). Crucially, Compound X shows minimal activity against Src, Abl, PKCα, and CDK2 at concentrations up to 10,000 nM. This suggests that Compound X is a highly selective inhibitor of EGFR .

  • Comparative Analysis:

    • Unlike Staurosporine , which inhibits all tested kinases in the low nanomolar range, Compound X has a very narrow inhibition spectrum.

    • Unlike Dasatinib , which potently inhibits both Src and Abl kinases, Compound X is inactive against these targets.

    • The inhibition profile of Compound X most closely resembles that of Gefitinib , indicating it likely targets the same or a closely related kinase.

Expertise & Field-Proven Insights:

The data strongly suggests that Compound X functions as a selective EGFR inhibitor. This has significant implications for its potential therapeutic application. Selective inhibitors like Gefitinib are effective in cancers driven by activating mutations in EGFR, such as a subset of non-small cell lung cancers. The high selectivity of Compound X could translate to a more favorable safety profile in vivo, as off-target inhibition of kinases like Src or PKCα can lead to undesirable side effects.

Further investigation would be required to determine if Compound X targets wild-type EGFR, specific mutant forms, or if it has a different binding mode (e.g., allosteric vs. ATP-competitive).

Biological Context: Relevant Signaling Pathways

Understanding the signaling pathways in which the target kinase operates is crucial for predicting the cellular and physiological effects of an inhibitor.

The EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, activates multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are central to regulating cell proliferation, survival, and migration. By inhibiting EGFR, Compound X would be expected to block these pro-growth signals.

G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt->Nucleus Proliferation Proliferation Survival Nucleus->Proliferation CompoundX Compound X CompoundX->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of Compound X.

The Src Family Kinase (SFK) Pathway

SFKs are non-receptor tyrosine kinases that act as key signaling hubs downstream of various receptors, including receptor tyrosine kinases and integrins. They regulate processes like cell adhesion, migration, and proliferation. Dasatinib's efficacy is partly due to its inhibition of SFKs. The lack of activity of Compound X against Src indicates it would not interfere with these specific pathways, further highlighting its selectivity.

G Integrins Integrins / RTKs Src Src Integrins->Src FAK FAK Src->FAK RasGAP RasGAP Src->RasGAP STAT3 STAT3 Src->STAT3 Migration Migration Adhesion FAK->Migration Proliferation Proliferation STAT3->Proliferation Dasatinib Dasatinib Dasatinib->Src

Caption: Simplified Src signaling pathway and the inhibitory action of Dasatinib.

Conclusion and Future Directions

This guide outlines a foundational strategy for the comparative biochemical analysis of a novel kinase inhibitor. The hypothetical Compound X, based on our analysis, emerges as a potent and selective EGFR inhibitor. This initial characterization is a critical first step.

Authoritative Grounding & Next Steps: The logical progression for Compound X would involve:

  • Kinome-wide Selectivity Profiling: Testing against a large panel of kinases (e.g., >400) to confirm its high selectivity.

  • Mechanism of Action Studies: Determining if the inhibition is ATP-competitive, non-competitive, or uncompetitive using enzyme kinetics.

  • Cellular Assays: Assessing the ability of Compound X to inhibit EGFR phosphorylation and block downstream signaling in cancer cell lines.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of Compound X in relevant xenograft models.

By following a structured, comparative, and self-validating experimental plan, researchers can build a robust data package that clearly defines the therapeutic potential of a novel kinase inhibitor.

References

  • Halauxifen-methyl. Minnesota Department of Agriculture. [Link]

  • Public Release Summary on the Evaluation of the New Active Constituent Halauxifen-methyl. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI. [Link]

  • Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. ResearchGate. [Link]

  • gefitinib - Drug Overview. Liv Hospital. [Link]

  • QS S Assist KINASE_ADP-GloTM Kit. Kinase Logistics Europe. [Link]

  • ADP-Glo kinase assay. Bio-protocol. [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. [Link]

  • Signaling via Src Family Kinases Is Required for Normal Internalization of the Receptor c-Kit. Blood. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Src family kinase - Wikipedia. Wikipedia. [Link]

  • The selectivity of protein kinase inhibitors: a further update. PMC. [Link]

  • Gefitinib - Wikipedia. Wikipedia. [Link]

  • Dasatinib - Tyrosine Kinase Inhibitor for Chronic Myeloid Leukaemia (CML). touchONCOLOGY. [Link]

  • Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. PMC. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]

  • in vitro kinase assay - Bio-protocol. Bio-protocol. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. PMC. [Link]

  • Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib. Frontiers. [Link]

  • Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain. PMC. [Link]

  • Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. PubMed. [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. PMC - NIH. [Link]

  • Gefitinib ('Iressa', ZD1839) and new epidermal growth factor receptor inhibitors. PMC. [Link]

  • Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. SpringerLink. [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. [Link]

  • 206995Orig1s000 - accessdata.fda.gov. FDA. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]

  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. AACR Journals. [Link]

  • Kinase profile of dasatinib. ResearchGate. [Link]

  • FDA Approves Generic Dasatinib, Expanding Access to Key TKI. Targeted Oncology. [Link]

  • staurosporine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

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